Product packaging for 3-Hydroxypropenoate(1-)(Cat. No.:)

3-Hydroxypropenoate(1-)

Cat. No.: B1258580
M. Wt: 87.05 g/mol
InChI Key: ZJKIBABOSPFBNO-OWOJBTEDSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxypropenoate(1-) is a chemical species of interest in biochemical and metabolic research. It is the conjugate base of 3-hydroxyacrylic acid and is also known by its IUPAC name, (2E)-3-Hydroxyacrylic acid . With a molecular formula of C3H4O3 and an average mass of 88.062 Da , this compound is a part of the broader family of 3-hydroxypropionate compounds, which are important intermediates in several biological processes. One of the key research applications for compounds in this class is the study of unique carbon fixation pathways, such as the 3-hydroxypropionate bicycle used by certain green non-sulfur bacteria and archaea . Furthermore, related 3-hydroxypropionate molecules are investigated for their role in the enzymatic pathways of marine bacteria, where they are involved in the production of dimethyl sulfide (DMS) and other metabolites . Researchers value 3-Hydroxypropenoate(1-) for its utility in probing these specialized metabolic cycles and its potential as a building block for the synthesis of biodegradable polymers and other valuable chemicals. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3O3- B1258580 3-Hydroxypropenoate(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H3O3-

Molecular Weight

87.05 g/mol

IUPAC Name

(E)-3-hydroxy-3-oxoprop-1-en-1-olate

InChI

InChI=1S/C3H4O3/c4-2-1-3(5)6/h1-2,4H,(H,5,6)/p-1/b2-1+

InChI Key

ZJKIBABOSPFBNO-OWOJBTEDSA-M

Isomeric SMILES

C(=C/[O-])\C(=O)O

Canonical SMILES

C(=C[O-])C(=O)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for 3 Hydroxypropenoate 1 and Chemically Modified Derivatives

Classical and Foundational Synthetic Routes to 3-Hydroxypropenoate(1-)

Classical organic synthesis provides fundamental methods for constructing the carbon backbone of molecules like 3-hydroxypropenoate(1-). These routes often involve the manipulation of readily available starting materials through well-established reaction mechanisms.

Condensation Reactions in 3-Hydroxypropenoate(1-) Framework Construction

Condensation reactions, which form carbon-carbon bonds, are a cornerstone for building the three-carbon chain of the 3-hydroxypropenoate (B1209275) skeleton. A key related reaction is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. dss.go.th While direct synthesis of 3-hydroxypropenoic acid via this method is not common, the principles are applied in the synthesis of related structures. For instance, the reaction of aldehydes with thiobarbituric acid, an active methylene compound, proceeds via a Knoevenagel-type condensation to form adducts. dss.go.th

A classical and widely used precursor for generating the core structure of 3-hydroxypropenoate is malonaldehyde, which exists in equilibrium with its enol form, 3-hydroxypropenal. Malonaldehyde itself can be synthesized in situ through the acidic hydrolysis of its commercially available acetal, 1,1,3,3-tetramethoxypropane. wikipedia.orgtandfonline.com This hydrolysis represents a deprotection step to release the reactive dicarbonyl compound. The sodium salt of the enolate can be isolated from this reaction. wikipedia.orgtandfonline.com

Another relevant classical approach involves the reaction of mucobromic acid with sodium nitrite, which, through a series of transformations, yields the sodium salt of nitromalonaldehyde. orgsyn.org This nitro-substituted derivative contains the core malonaldehyde framework.

Modern and Emerging Synthetic Strategies for 3-Hydroxypropenoate(1-)

Contemporary synthetic chemistry has seen a surge in the development of highly selective and sustainable methods. Organocatalysis, biocatalysis, and chemoenzymatic strategies are at the forefront of producing valuable platform chemicals like 3-hydroxypropionic acid, the saturated analogue of 3-hydroxypropenoic acid, which is often the primary target in industrial biotechnology. nih.govresearchgate.net

Organocatalytic Approaches to 3-Hydroxypropenoate(1-) Synthesis

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high stereoselectivity. nih.gov While direct organocatalytic synthesis of 3-hydroxypropenoate is not extensively documented, the synthesis of structurally related chiral hydroxy acids has been achieved. For example, an efficient organocatalytic route to α-acyloxy-3-arylpropionic thioesters has been developed, which can be converted into optically active aryllactic acid derivatives. researchgate.net This demonstrates the potential of organocatalysis to construct chiral hydroxy acid frameworks. Furthermore, organocatalytic asymmetric cascade reactions have been employed to create complex chiral molecules, such as spiro[pyrrolidin-3,2'-oxindoles], from simple starting materials, showcasing the power of this approach in building stereochemically rich structures. rsc.org

Biocatalytic Synthesis Routes Involving 3-Hydroxypropenoate(1-) Precursors

Biocatalysis, using whole microbial cells or isolated enzymes, has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing 3-hydroxypropionic acid (3-HP), a key precursor that can be chemically converted to derivatives like 3-hydroxypropenoate. nih.gov Genetically engineered microorganisms are designed to convert renewable feedstocks into 3-HP with high efficiency.

Several metabolic pathways have been engineered in hosts like Escherichia coli and Saccharomyces cerevisiae:

From Glycerol (B35011): A common route involves the conversion of glycerol to 3-hydroxypropanal (B37111) (3-HPA) by a glycerol dehydratase, followed by oxidation to 3-HP by an aldehyde dehydrogenase. frontiersin.org Engineered Bacillus subtilis has been optimized to produce up to 22.9 g/L of 3-HP from glycerol. nih.gov

From Ethanol (B145695) and CO2: In metabolically engineered E. coli, ethanol can be converted via a malonyl-CoA pathway to produce 3-HP. nih.gov One study achieved a titer of 13.17 g/L using a whole-cell biocatalysis system. nih.gov

From Acetic Acid and CO2: Acetic acid derived from syngas can be used as a feedstock. nih.gov Engineered E. coli carrying a heterogeneous malonyl-CoA pathway have produced 15.8 g/L of 3-HP from acetic acid. nih.gov The key enzyme in this pathway is often malonyl-CoA reductase (MCR) from Chloroflexus aurantiacus, which reduces malonyl-CoA to 3-HP. frontiersin.org

The table below summarizes key findings in the biocatalytic production of 3-HP.

Table 1: Selected Research on Biocatalytic Production of 3-Hydroxypropionic Acid (3-HP)

Host Organism Feedstock Key Enzyme(s) / Pathway Titer Achieved Yield Reference
Escherichia coli Ethanol Malonyl-CoA pathway 13.17 g/L 0.57 g/g nih.gov
Escherichia coli Acetic Acid, CO2 Malonyl-CoA reductase (MCR), Acetyl-CoA carboxylase (Acc) 15.8 g/L 0.71 g/g nih.gov
Vibrio natriegens Acetic Acid Malonyl-CoA reductase (MCR), Acetyl-CoA carboxylase (Acc) 3.78 g/L 0.25 g/g acs.org
Bacillus subtilis Glycerol Glycerol dehydratase, Aldehyde dehydrogenase 22.9 g/L N/A nih.gov
Saccharomyces cerevisiae Glucose Malonyl-CoA pathway 18.1 g/L N/A rsc.org

Chemoenzymatic Methodologies for 3-Hydroxypropenoate(1-) Production

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and novel reaction cascades. This approach is particularly useful for producing polymers and precursors of 3-hydroxypropionate (B73278).

A notable example involves the biocatalytic production of 3-HP precursors from cellulose-derived feedstocks. Baeyer-Villiger monooxygenases (BVMOs) have been used to oxidize alkyl levulinates (derived from pulp) into 3-acetoxypropionates. nih.gov These esters are direct chemical precursors to 3-HP. In one study, a BVMO from Acinetobacter radioresistens achieved 85% conversion of butyl levulinate in 9 hours using an E. coli whole-cell system. nih.gov

Another significant application is the synthesis of poly(3-hydroxypropionate) (P3HP) and related polyhydroxyalkanoates (PHAs). A chemoenzymatic method has been reported for synthesizing P3HP starting from ethylene (B1197577) oxide and carbon monoxide. atlantis-press.com In this process, the chemical carbonylation of ethylene oxide produces β-propiolactone, which is then polymerized enzymatically. atlantis-press.comresearchgate.net Other chemoenzymatic systems use immobilized enzymes, like Novozyme 435, for the polymerization of 3-hydroxypropionate esters. researchgate.net Furthermore, complex copolymers such as P(3HB-co-3-hydroxypropionate) have been synthesized using a two-phase reaction system where chemical precursors are enzymatically converted and polymerized. nih.govresearchmap.jp

Table 2: Chemoenzymatic Synthesis of 3-Hydroxypropionate Derivatives

Starting Material(s) Key Enzyme / Chemical Step Product Key Finding Reference
Butyl Levulinate Baeyer-Villiger Monooxygenase (BVMO) 3-Acetoxypropionate 85% conversion in 9 hours using whole-cell biocatalyst. nih.gov
Ethylene Oxide, Carbon Monoxide Chemical Carbonylation, Enzymatic Polymerization Poly(3-hydroxypropionate) A new method combining chemical synthesis of the monomer with enzymatic polymerization. atlantis-press.com
Acetyl Thioester, 3-Hydroxybutyrate (B1226725) Propionyl-CoA Transferase, PHA Synthase P(3HB-co-3-hydroxypropionate) Successful synthesis of a copolymer via an improved two-phase reaction system. nih.gov

Stereoselective Synthesis of 3-Hydroxypropenoate(1-) Analogs and Derivatives

Stereoselective synthesis is paramount for creating chiral molecules with specific biological or chemical properties. For analogs of 3-hydroxypropenoate(1-), controlling the stereochemistry at the double bond (E/Z isomerism) and at any newly formed chiral centers is a key objective.

One significant advancement is the use of 3-hydroxyacrylates as nucleophiles in palladium-catalyzed asymmetric allylic alkylation (Pd-AAA). This method has been successfully employed to create acyclic, all-carbon, aryl-substituted quaternary stereocenters. researchgate.net In these reactions, a 2-aryl-3-hydroxyacrylate reacts with an allylic substrate in the presence of a palladium catalyst and a chiral ligand, such as the (R,R)-DACH-naphthyl Trost ligand. This approach yields enantioenriched α-aryl quaternary carbonyl compounds with good to excellent yields (75-99%) and high enantioselectivities (up to 94% ee). researchgate.net

Catalytic methods have also been developed for the selective synthesis of 3-hydroxyacrylate precursors. Iron(II) PNP pincer complexes have proven to be effective catalysts for the coupling of aromatic aldehydes with ethyl diazoacetate (EDA). acs.org This reaction selectively produces 3-hydroxy-2-arylacrylic acid ethyl esters over other potential products like β-ketoesters. The reaction proceeds at room temperature and provides good yields for a variety of substituted aromatic aldehydes. acs.org

Another strategy focuses on controlling the geometry of the double bond. A stereoselective synthesis of carbonates derived from 3-hydroxy-2-aryl acrylates has been reported, which can form either the Z- or E-stereoisomer with very high selectivity. wisconsin.edu Furthermore, chemoenzymatic strategies offer a powerful approach. For instance, lipase-catalyzed kinetic resolution of racemic ethyl 3-aryl-3-hydroxypropanoates (the saturated analogs) is a well-established method to obtain enantiomerically pure building blocks, which can then be further modified. researchgate.net

EntryAryl Group (Ar)LigandYield (%)ee (%)Reference
1Phenyl(R,R)-DACH-naphthyl9594 researchgate.net
24-Methoxyphenyl(R,R)-DACH-naphthyl9992 researchgate.net
34-Chlorophenyl(R,R)-DACH-naphthyl8593 researchgate.net
42-Naphthyl(R,R)-DACH-naphthyl7588 researchgate.net

Strategic Derivatization of 3-Hydroxypropenoate(1-) for Research Purposes

The unique structure of 3-hydroxypropenoate(1-), featuring a carboxyl group, a carbon-carbon double bond, and a hydroxyl group, offers multiple sites for strategic derivatization. These modifications are essential for creating diverse molecular libraries for research, such as in the development of pharmaceutical intermediates or functional polymers.

Esterification: The carboxyl group of 3-hydroxypropenoic acid can be readily converted into an ester through various methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid. geeksforgeeks.org This method is used to synthesize simple alkyl esters, such as ethyl or methyl 3-hydroxypropenoate. For example, the synthesis of propyl 3-hydroxypropanoate, a saturated analog, is achieved by the esterification of 3-hydroxypropanoic acid with propanol.

Amidation: The direct formation of an amide from a carboxylic acid and an amine is a fundamental transformation. Modern catalytic methods have been developed to facilitate this reaction under mild conditions while avoiding poor atom economy. Reagents such as tris(2,2,2-trifluoroethyl) borate (B1201080) [B(OCH₂CF₃)₃] have been shown to be effective for the direct amidation of a wide variety of carboxylic acids and amines with minimal racemization for chiral substrates. organic-chemistry.org Another practical approach involves the use of NaOtBu as a mediator for the direct amidation of unactivated esters under solvent-free conditions. rsc.org These methods provide strategic pathways to synthesize amide derivatives of 3-hydroxypropenoate for various research applications. mdpi.com

The carbon-carbon double bond in the 3-hydroxypropenoate backbone is a key site for introducing molecular complexity. As part of an α,β-unsaturated system, the double bond is activated towards nucleophilic attack.

Michael Addition: The conjugated system is susceptible to Michael addition reactions, where nucleophiles add to the β-carbon. This is a classic method for forming new carbon-carbon or carbon-heteroatom bonds. For instance, derivatives like ethyl 2-formamido-3-hydroxyacrylate are known to undergo Michael additions.

Allylic Alkylation: The enol or enolate form of 3-hydroxyacrylate esters can act as a soft nucleophile. As previously mentioned, palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) utilizes 2-aryl-3-hydroxyacrylates as nucleophiles to attack allylic carbonates, functionalizing the α-position of the acrylate (B77674). researchgate.net This reaction is a powerful tool for constructing all-carbon quaternary stereocenters. researchgate.net

The reactivity of the double bond is influenced by substituents. In ethyl 2-chloro-3-hydroxyacrylate, the electron-withdrawing effect of the chlorine atom increases the electrophilicity of the double bond, making it more susceptible to nucleophilic attack compared to unsubstituted acrylates. smolecule.com

The hydroxyl group of 3-hydroxypropenoate and its esters is a versatile handle for further functionalization, allowing for a range of chemical transformations.

Oxidation: The secondary hydroxyl group can be oxidized to a carbonyl group. This transformation can be achieved using common oxidizing agents. For example, the hydroxyl group in ethyl 2-chloro-3-hydroxyacrylate can be oxidized to yield a 2-chloro-3-oxo-propanoate derivative. smolecule.com Similarly, the hydroxyl group in the saturated analog, propyl 3-hydroxypropanoate, can be oxidized to form propyl 3-oxopropanoate (B1240783).

Substitution: The hydroxyl group, particularly in its enolate form, can be displaced by other functional groups. A notable example is the reaction of sodium 3-hydroxyacrylate ethyl ester with amine salts (e.g., dimethylamine (B145610) HCl, n-butylamine) to produce the corresponding 3-aminoacrylic acid esters. google.com This reaction, which proceeds readily in an aqueous medium at temperatures between 20-30°C, effectively converts the hydroxyl group into a secondary or tertiary amine. google.com

Protection/Esterification: The hydroxyl group can be acylated to form an ester, a common strategy for protection or modification of its properties. For instance, the hydroxyl group of methyl 2-(furan-3-yl(hydroxy)methyl)acrylate can be acetylated using acetic anhydride (B1165640) to yield the corresponding acetoxy derivative. acs.org This reaction is fundamental for multi-step synthetic sequences where the reactivity of the hydroxyl group needs to be temporarily masked.

Starting MaterialReagent(s)TransformationProductReference
Ethyl 2-chloro-3-hydroxyacrylateOxidizing agent (e.g., KMnO₄)Oxidation of -OHEthyl 2-chloro-3-oxopropanoate smolecule.com
Sodium 3-hydroxyacrylate, ethyl estern-Butylamine, HCl, H₂OSubstitution of -OH with -NHREthyl 3-(n-butylamino)acrylate google.com
Methyl 2-(furan-3-yl(hydroxy)methyl)acrylateAcetic Anhydride, PyridineAcetylation of -OHMethyl 2-(acetoxy(furan-3-yl)methyl)acrylate acs.org

Detailed Mechanistic Investigations of 3 Hydroxypropenoate 1 Chemical Reactivity

Reaction Mechanisms Involving the Carboxyl Group of 3-Hydroxypropenoate(1-)

The carboxylate group of 3-hydroxypropenoate(1-) is a versatile functional group that can participate in several key reactions. While its reactivity is often observed in its protonated form (3-hydroxypropenoic acid) or as a thioester in biological systems, the fundamental mechanisms are instructive.

In biological contexts, such as the 3-hydroxypropionate (B73278) cycle for carbon fixation in organisms like Chloroflexus aurantiacus, the carboxyl group's reactivity is elegantly harnessed. pnas.orgpnas.org A particularly noteworthy transformation is the intramolecular transfer of a Coenzyme A (CoA) moiety between two carboxyl groups within a larger molecule derived from 3-hydroxypropionate. pnas.org For instance, in the conversion of methylmalyl-CoA to mesaconyl-C4-CoA, the CoA thioester is shifted from the C1-carboxyl to the C4-carboxyl group. pnas.orgresearchgate.net This reaction, catalyzed by a specific CoA transferase, is crucial for the subsequent cleavage of the carbon skeleton to yield pyruvate (B1213749) and acetyl-CoA, highlighting a sophisticated, enzyme-mediated manipulation of carboxyl group reactivity. pnas.orgresearchgate.net

In standard organic synthesis, the carboxylate anion is a relatively weak nucleophile. However, upon protonation to form 3-hydroxypropenoic acid, the carboxyl group can undergo classic reactions such as Fischer esterification with alcohols under acidic catalysis. The mechanism involves the protonation of the carbonyl oxygen to enhance its electrophilicity, followed by nucleophilic attack by the alcohol, proton transfer, and subsequent elimination of a water molecule to form the ester.

Conversely, esters derived from 3-hydroxypropenoic acid are susceptible to base-catalyzed hydrolysis, a process known as saponification. masterorganicchemistry.com This reaction proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling an alkoxide leaving group to yield the stable carboxylate salt. masterorganicchemistry.com

Addition Reactions Across the Carbon-Carbon Double Bond of 3-Hydroxypropenoate(1-)

The carbon-carbon double bond in 3-hydroxypropenoate(1-) is activated by the adjacent carboxylate and hydroxyl groups, making it susceptible to both electrophilic and nucleophilic addition reactions.

Electrophilic addition reactions are characteristic of alkenes, where the electron-rich π-bond attacks an electrophile. savemyexams.comlibretexts.org In the case of 3-hydroxypropenoate(1-), the reaction is initiated by the attack of the C=C double bond's π electrons on an electrophilic species (E+). libretexts.orgbyjus.com This leads to the formation of a carbocation intermediate. lasalle.edu

The general mechanism proceeds in two main steps:

Electrophilic Attack: The π electrons of the alkene attack the electrophile (e.g., a proton from a hydrogen halide, H-X), breaking the π bond and forming a new sigma bond between one of the carbons and the electrophile. This results in a carbocation intermediate on the adjacent carbon. libretexts.orglibretexts.org

Nucleophilic Capture: A nucleophile (e.g., a halide ion, X⁻) attacks the electron-deficient carbocation, forming a second sigma bond and yielding the final addition product. libretexts.org

For an unsymmetrical alkene like 3-hydroxypropenoate(1-), the regioselectivity of the addition is governed by the stability of the resulting carbocation (Markovnikov's rule). The electron-withdrawing carboxylate group and the electron-donating hydroxyl group exert opposing electronic effects, influencing the position of the initial electrophilic attack and the stability of the carbocation intermediate. For instance, in the acid-catalyzed hydration of an alkene, a proton acts as the initial electrophile, followed by attack from a water molecule. savemyexams.com

Reagent (E-Nu)Electrophile (E+)Nucleophile (Nu-)IntermediatePotential Product
H-Br (Hydrogen Bromide)H⁺Br⁻CarbocationBromohydroxypropanoate
H₂O/H⁺ (Hydration)H⁺ (from H₃O⁺)H₂OCarbocation2,3-Dihydroxypropanoate
Br₂ (Halogenation)δ⁺ Br (from polarized Br₂)Br⁻Cyclic Bromonium Ion2,3-Dibromopropanoate

The presence of the electron-withdrawing carboxylate group makes the double bond in 3-hydroxypropenoate(1-) and its derivatives (like esters) electron-deficient, rendering them excellent Michael acceptors for conjugate or 1,4-addition reactions. wikipedia.orgorganic-chemistry.org The Michael reaction is a widely used method for forming carbon-carbon bonds under mild conditions. wikipedia.org

The mechanism involves the addition of a nucleophile, known as a Michael donor, to the β-carbon of the α,β-unsaturated system. youtube.commasterorganicchemistry.com

Formation of Nucleophile: A Michael donor (e.g., an enolate, amine, or thiolate) is generated, often by deprotonation with a base. wikipedia.org

Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the 3-hydroxypropenoate (B1209275) system. The π electrons are pushed onto the α-carbon, and subsequently delocalize onto the carboxylate oxygen atoms, forming a resonance-stabilized enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is protonated, typically by the solvent or upon acidic workup, to yield the final 1,4-adduct. masterorganicchemistry.com

Weak bases tend to favor this 1,4-conjugate addition, whereas strong bases or nucleophiles like Grignard reagents may favor direct 1,2-addition to the carbonyl carbon. youtube.commasterorganicchemistry.com

Michael Donor (Nucleophile)Base (if needed)IntermediatePotential Product Type
Malonic EsterAlkoxide (e.g., NaOEt)Resonance-stabilized enolateSubstituted glutarate derivative
Amine (R₂NH)NoneZwitterionic intermediate/enolateβ-Amino acid derivative
Thiol (RSH)Weak baseResonance-stabilized enolateβ-Thioether derivative
Organocuprate (R₂CuLi)NoneResonance-stabilized enolateβ-Alkylated propanoate derivative

Cycloaddition Reactions of 3-Hydroxypropenoate(1-) Systems

The double bond of 3-hydroxypropenoate(1-) can serve as a 2π-electron component (a dipolarophile) in cycloaddition reactions, most notably in 1,3-dipolar cycloadditions. organic-chemistry.org These reactions are powerful tools for constructing five-membered heterocyclic rings in a highly stereoconservative and regioselective manner. organic-chemistry.orgmdpi.com

The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole (a molecule with a delocalized 4π-electron system across three atoms) with a dipolarophile. organic-chemistry.org The mechanism is generally considered a concerted, pericyclic process where the 4π electrons of the dipole and the 2π electrons of the alkene combine to form a new five-membered ring through a cyclic transition state. organic-chemistry.org

For example, 3-hydroxypropenoate(1-) could react with a nitrile oxide (a 1,3-dipole) to form an isoxazoline (B3343090) derivative, or with an azide (B81097) to form a triazoline. The regioselectivity and stereoselectivity of the reaction are governed by frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.

Oxidation-Reduction Chemistry and Associated Mechanisms of 3-Hydroxypropenoate(1-)

Redox reactions involve the transfer of electrons, resulting in a change in the oxidation states of the atoms. khanacademy.orgwikipedia.org 3-Hydroxypropenoate(1-) can undergo both oxidation and reduction at its functional groups.

Reduction: The carbon-carbon double bond is the primary site for reduction. Catalytic hydrogenation is a common method, where H₂ gas is used in the presence of a metal catalyst (e.g., Pd, Pt, Ni). lasalle.edu The mechanism involves the adsorption of both the hydrogen and the alkene onto the metal surface. The hydrogen atoms are then added across the double bond in a syn-fashion, meaning they add to the same face of the double bond, resulting in 3-hydroxypropanoate. lasalle.edu This process is a reduction because the carbon atoms of the former double bond gain hydrogen atoms, and their oxidation state decreases. byjus.comlibretexts.org

A disproportionation reaction, where the same molecule is simultaneously oxidized and reduced, is also mechanistically plausible under certain conditions, for instance, in the presence of specific enzymes or catalysts. libretexts.org

Catalytic Transformations Utilizing 3-Hydroxypropenoate(1-) as Substrate or Product

Catalysis is central to the efficient and selective transformation of 3-hydroxypropenoate(1-) and its related forms. researchgate.net

The most prominent example is its role as a key intermediate in the 3-hydroxypropionate bicycle , an autotrophic carbon fixation pathway found in some bacteria. pnas.orgpnas.org In this complex cycle, a series of 13 enzymes catalyze 19 distinct steps to convert bicarbonate into pyruvate. pnas.orgresearchgate.net 3-Hydroxypropionate is both a substrate and a product at different stages of the cycle. For example, malonyl-CoA is reduced by malonyl-CoA reductase to 3-hydroxypropionate. researchgate.net This demonstrates its central role in enzyme-catalyzed metabolic engineering. researchgate.net

Beyond biocatalysis, various chemical catalysts can be employed:

Acid/Base Catalysis: As mentioned, acids catalyze electrophilic additions and esterifications, while bases catalyze Michael additions and saponification. masterorganicchemistry.comorganic-chemistry.org Chiral Brønsted acids have emerged as powerful organocatalysts for asymmetric transformations involving similar α,β-unsaturated systems. nih.gov

Metal Catalysis: Transition metals are crucial for hydrogenation (Pd, Pt, Ni) and can also be used in other transformations. lasalle.edu For instance, Rh(I) complexes are known to catalyze cycloaddition reactions. pku.edu.cn Visible-light photoredox catalysis using metal complexes (e.g., Ni) offers modern pathways for cross-coupling reactions. frontiersin.org

Organocatalysis: Chiral amines or prolinol ethers can catalyze enantioselective Michael additions to α,β-unsaturated systems, activating the acceptor through the formation of an iminium ion intermediate. organic-chemistry.org This approach could be applied to esters of 3-hydroxypropenoic acid to achieve asymmetric synthesis.

These catalytic systems enable a wide range of transformations, from the production of bulk chemicals to the synthesis of complex, stereochemically defined molecules.

Transition Metal-Catalyzed Reactions

Transition metals are pivotal in catalyzing reactions involving derivatives of 3-hydroxypropenoate, such as its corresponding ester, methyl 3-hydroxypropionate (3-HPM). One of the most significant industrial applications is the carbonylation of ethylene (B1197577) oxide (EO), a process that has been investigated for producing valuable chemical intermediates.

Detailed research has focused on the use of cobalt carbonyl complexes for the carbonylative transformation of ethylene oxide into methyl 3-hydroxypropionate. wiley.com In these homogeneous reaction systems, dicobalt octacarbonyl, Co₂(CO)₈, has been a primary focus. The catalytic performance is significantly influenced by the electronic environment of ligands coordinated to the cobalt center. For instance, studies have shown that nitrogen-based ligands with rich electron density lead to stronger coordination with the cobalt center, resulting in higher efficiency in the transformation of ethylene oxide. wiley.com A yield of 91.2% for methyl 3-hydroxypropionate was achieved at 40°C using Co₂(CO)₈ coordinated with 3-hydroxypyridine. wiley.com

Another advanced catalytic system involves a bimetallic catalyst, specifically a [Lewis acid]⁺[Co(CO)₄]⁻ complex, for the carbonylation of ethylene oxide to β-propiolactone, which is a direct precursor to poly(3-hydroxypropionate). nih.gov The tetracarbonyl cobaltate anion, [Co(CO)₄]⁻, is a well-established catalytic species for carbonylation reactions. nih.gov Its stability and reactivity are often enhanced by pairing it with a Lewis acidic cation, such as those containing Al(III) or Cr(III). nih.gov

Furthermore, the 3-hydroxypropionate anion itself can act as a ligand in forming polynuclear coordination compounds. For example, it reacts with Nickel(II) nitrate (B79036) hexahydrate under specific conditions, leading to the oxidation of 1,3-propanediol (B51772) to the 3-hydroxypropionate anion, which then coordinates with the Ni(II) centers. jst.go.jp

Table 1: Transition Metal-Catalyzed Reactions Involving 3-Hydroxypropionate Derivatives
Catalyst SystemReactantsProductKey Findings & ConditionsReference
Co₂(CO)₈ with 3-hydroxypyridineEthylene Oxide, CO, MethanolMethyl 3-hydroxypropionateYield of 91.2% at 40°C and 6.0 MPa CO pressure. Ligand's electronic environment is crucial for catalytic activity. wiley.com
[Lewis acid]⁺[Co(CO)₄]⁻Ethylene Oxide, COβ-PropiolactoneOptimized bimetallic system shows high selectivity for β-propiolactone, a precursor for poly(3-hydroxypropionate). nih.gov
Ni(NO₃)₂·6H₂O1,3-propanediolNi(II)-polynuclear coordination compound with 3-hydroxypropionate ligandIn-situ oxidation of 1,3-propanediol to 3-hydroxypropionate, which then acts as a ligand. jst.go.jp

Organocatalyzed Reactions

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of asymmetric synthesis, offering an alternative to metal-based catalysts. researchgate.netnih.gov While specific, non-enzymatic organocatalytic reactions focusing directly on 3-hydroxypropenoate(1-) are not extensively documented in the searched literature, the compound belongs to the class of α,β-unsaturated carbonyl compounds, which are highly versatile substrates in organocatalysis. nih.govrsc.org

The reactivity of α,β-unsaturated aldehydes and ketones can be modulated through various activation modes, such as the formation of enamine and dienamine intermediates with chiral secondary amine catalysts like proline and its derivatives. rsc.org This activation strategy has been successfully applied in a wide array of transformations, including conjugate additions and cycloadditions. mdpi.comnih.govrsc.org

In a biological context, which represents a form of biocatalysis, enzymes perform highly specific transformations. For instance, the enzyme trans-3-chloroacrylic acid dehalogenase facilitates the hydration of trans-3-chloroacrylate. nih.gov The mechanism involves an N-terminal proline residue (βPro-1) in the active site, which is positioned to donate a proton to the C-2 position of the substrate, while a glutamate (B1630785) residue activates a water molecule for nucleophilic attack at C-3. nih.gov This enzymatic reaction leads to the formation of an unstable 3-chloro-3-hydroxypropanoate intermediate, which subsequently decomposes. nih.gov This highlights how an amino acid, a classic organocatalyst, can mediate a reaction on a closely related substrate within a highly structured enzymatic environment.

Another relevant example bridges metal catalysis and organocatalysis. The asymmetric hydrogenation of methyl 3-cyclopropyl-3-oxopropanoate, a structurally related β-ketoester, was achieved with exceptional optical purity using a Raney Nickel catalyst that was asymmetrically modified with tartaric acid. oup.com In this heterogeneous system, the chiral organic molecule (tartaric acid) acts as a modifier, inducing enantioselectivity in the metallic catalyst. oup.com

Table 2: Related Organo- and Biocatalytic Reactions
Catalyst/EnzymeSubstrateReaction TypeKey Mechanistic FeatureReference
trans-3-Chloroacrylic acid dehalogenasetrans-3-ChloroacrylateEnzymatic Hydration (Biocatalysis)βPro-1 residue acts as a proton donor to the α-carbon of the unsaturated system. nih.gov
Tartaric Acid-Modified Raney NickelMethyl 3-cyclopropyl-3-oxopropanoateAsymmetric HydrogenationChiral organic acid (tartaric acid) modifies a heterogeneous metal catalyst to induce high enantioselectivity (>98% optical purity). oup.com
Chiral Amines (e.g., Proline)General α,β-Unsaturated Aldehydes/KetonesDienamine CatalysisFormation of a dienamine intermediate raises the HOMO of the substrate for reactions at the γ-position. rsc.org

Kinetic Studies and Rate Law Determination of 3-Hydroxypropenoate(1-) Reactions

Kinetic studies are essential for understanding reaction mechanisms and optimizing process conditions. The determination of a reaction's rate law, which mathematically describes the relationship between reactant concentrations and reaction rate, is a primary goal of such studies. nih.govbeilstein-journals.org

For the transition metal-catalyzed synthesis of methyl 3-hydroxypropionate (3-HPM) from ethylene oxide (EO) and carbon monoxide (CO), a detailed kinetic investigation has been performed. wiley.com The study focused on the homogeneous reaction system using Co₂(CO)₈ as the catalyst. By systematically varying the concentrations of the reactants and monitoring the initial reaction rates, the order of the reaction with respect to each component was determined. The results revealed that the reaction rate is highly dependent on the concentration of ethylene oxide, with a determined reaction order of 2.1. In contrast, the reaction is significantly less sensitive to the pressure (and thus concentration) of carbon monoxide, exhibiting a reaction order of just 0.3. wiley.com

Based on these experimental findings, the empirical rate law for the carbonylation of ethylene oxide to methyl 3-hydroxypropionate can be expressed as:

Rate = k [Ethylene Oxide]²¹ [CO]⁰³

This rate law indicates a complex mechanism where the rate-determining step likely involves two molecules of ethylene oxide and is only weakly dependent on the availability of carbon monoxide under the studied conditions. wiley.com

In the realm of biocatalysis, kinetic models have been developed for complex metabolic pathways involving 3-hydroxypropionate. A kinetic model of the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle in the archaeon Metallosphaera sedula was constructed based on the kinetic parameters of the cycle's enzymes. oup.com For enzymes that directly process 3-hydroxypropionate or its CoA-activated form, key kinetic constants such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) have been determined. For example, kinetic parameters for 3-hydroxypropionyl-CoA synthetase and 3-hydroxypropionyl-CoA dehydratase were determined using recombinant enzymes. oup.comcapes.gov.br These studies provide a quantitative understanding of the flux through the pathway and identify potential rate-limiting steps. oup.com

Table 3: Kinetic Data for Reactions Involving 3-Hydroxypropionate and Derivatives
ReactionParameterValueSignificanceReference
Carbonylation of Ethylene Oxide to Methyl 3-hydroxypropionateReaction Order w.r.t. Ethylene Oxide2.1Indicates a strong, second-order dependence of the rate on ethylene oxide concentration. wiley.com
Reaction Order w.r.t. Carbon Monoxide0.3Shows a weak dependence of the rate on CO pressure. wiley.com
Enzymatic conversion in 3HP/4HB Cycle (M. sedula)Kₘ for 3-hydroxypropionate (HPCS enzyme)7.8–62.5 µM (range tested)Represents the substrate concentration at half-maximal velocity for 3-hydroxypropionyl-CoA synthetase. capes.gov.br
Kinetic ModelingModel predicts carbon flux and control pointsIdentified acetyl-CoA/propionyl-CoA carboxylase (ACC) and hydroxybutyryl-CoA synthetase (HBCS) as key regulatory points. oup.com

Advanced Spectroscopic and Spectrometric Characterization in 3 Hydroxypropenoate 1 Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for determining the three-dimensional structure of molecules in solution. For 3-Hydroxypropenoate(1-) and its derivatives, NMR provides critical data on atomic connectivity and spatial arrangements.

Multi-dimensional NMR Techniques (e.g., 2D-NMR)

Two-dimensional NMR (2D-NMR) experiments are powerful tools for unraveling complex molecular structures by correlating nuclear spins that are coupled through bonds or space. cam.ac.uk Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning proton (¹H) and carbon-¹³ (¹³C) signals in 3-Hydroxypropenoate(1-) and related metabolites. For instance, in studies of related hydroxypropanoates, ¹H-¹³C HSQC spectra have been used to correlate directly bonded protons and carbons, confirming the positions of hydroxyl and other functional groups. nih.gov The chemical shifts observed in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom. In a study involving hamsters, ¹³C NMR was used to identify [U-¹³C₃]3-hydroxypropionate in liver and plasma extracts, with characteristic chemical shifts at 41.1 ppm (C2), 60.0 ppm (C3), and 181.9 ppm (C1). researchgate.net

Table 1: Representative NMR Data for 3-Hydroxypropionate (B73278)

NucleusTechniqueSolventChemical Shift (ppm)Reference
¹H1D NMRWater (pH 7.0)2.59-2.64, 3.76-3.85 nih.gov
¹³C1D NMRD₂O37.57, 58.12, 177.20 nih.gov
¹³C1D NMRLiver Extract41.1 (C2), 60.0 (C3), 181.9 (C1) researchgate.net

Isotopic Labeling in NMR Studies of 3-Hydroxypropenoate(1-) and its Metabolites

Isotopic labeling, particularly with ¹³C, is a powerful strategy for tracing the metabolic fate of 3-Hydroxypropenoate(1-). researchgate.netnih.gov By introducing ¹³C-labeled substrates, researchers can follow the labeled carbons as they are incorporated into various metabolites, providing direct evidence for metabolic pathways. researchgate.netnih.gov This approach has been crucial in understanding the inter-relations between 3-hydroxypropionate and propionate (B1217596) metabolism. nih.govphysiology.org For example, studies using [¹³C₃]3-hydroxypropionate have helped to elucidate its conversion to other compounds and the metabolic perturbations it can induce. nih.gov The use of ¹³C-labeled precursors in conjunction with NMR allows for the quantification of flux through different metabolic routes. nih.govasm.org This technique is not limited to tracking metabolic pathways but is also fundamental in structural studies of larger biomolecules where selective labeling can simplify complex spectra and aid in resonance assignment. nih.govunl.ptsigmaaldrich.com

In one study, the synthesis of 3-hydroxy-[¹³C₃]propionic acid lactone was confirmed using ¹H-NMR and ¹³C-NMR, with distinct signals corresponding to the labeled carbon positions. nih.gov Specifically, the ¹³C-NMR spectrum in D₂O showed signals at 180.3 ppm (¹³COO), 59.8 ppm (¹³CH₂OH), and 40.2 ppm (-¹³CH₂-). nih.gov

Mass Spectrometry (MS) for Fragmentation Analysis and Isomer Differentiation

Mass spectrometry is an indispensable tool for determining the molecular weight of compounds and deducing their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, which allows for the determination of the elemental composition of a molecule. biocompare.combioanalysis-zone.com This capability is crucial for distinguishing between compounds that have the same nominal mass but different molecular formulas. bioanalysis-zone.com In the context of 3-Hydroxypropenoate(1-) research, HRMS can confirm the identity of the compound and its metabolites with a high degree of confidence. amazonaws.commeasurlabs.com While HRMS is powerful for identifying unknown compounds and analyzing complex mixtures, it generally cannot differentiate between geometric isomers without being coupled to other techniques like liquid chromatography (LC) or ion mobility spectrometry. measurlabs.comwaters.com

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nationalmaglab.org This process provides detailed structural information by revealing the molecule's fragmentation pattern. researchgate.netncsu.edu The fragmentation of 3-Hydroxypropenoate(1-) and its derivatives can yield characteristic neutral losses and fragment ions that help to identify the molecule and locate functional groups. For example, the loss of water (H₂O) or carbon dioxide (CO₂) are common fragmentation pathways for hydroxy acids. In studies of disorders of propionyl-CoA metabolism, tandem mass spectrometry is used to analyze acylcarnitines, including those derived from propionate and 3-hydroxypropionate. physiology.orgmdpi.com The fragmentation patterns of these molecules are key to their identification and quantification in biological samples. mdpi.com

Table 2: Common Fragmentation Patterns in Mass Spectrometry

Compound ClassCharacteristic FragmentationSignificanceReference
AlcoholsCleavage of C-C bond next to oxygen, loss of H₂OIndicates presence of a hydroxyl group libretexts.org
Carboxylic AcidsLoss of H₂O, loss of CO₂Characteristic of the carboxyl functional group
PeptidesProduction of b and y ions (amide bond cleavage)Provides amino acid sequence information nationalmaglab.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Elucidation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of molecules to provide information about functional groups and chemical bonds. nanografi.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for qualitative analysis. For a molecule like 3-Hydroxypropenoate(1-), key absorptions would include a broad O-H stretching band for the hydroxyl group (around 3200-3550 cm⁻¹) and a strong C=O stretching band for the carboxylate group (around 1700-1725 cm⁻¹). docbrown.info The C-O stretching vibration would also be present (around 1050-1250 cm⁻¹). researchgate.netlibretexts.org

Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light. energy.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to IR spectroscopy. nanografi.com In studies of 3-hydroxypropionic acid, Raman spectroscopy has been used to monitor its concentration in complex mixtures like corn stover hydrolysate, demonstrating its utility for real-time analysis in bioreactor settings. energy.gov The technique is less susceptible to interference from water, which is a significant advantage for analyzing aqueous samples. nanografi.comenergy.gov

Together, IR and Raman spectroscopy provide a comprehensive "fingerprint" of the vibrational modes of 3-Hydroxypropenoate(1-), confirming the presence of its key functional groups and offering insights into its bonding environment. docbrown.inforesearchgate.net

Table 3: Characteristic Vibrational Frequencies for 3-Hydroxypropenoate(1-) Functional Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)SpectroscopyReference
O-H (hydroxyl)Stretching~3200-3550 (broad)IR docbrown.info
C=O (carboxylate)Stretching~1700-1725IR, Raman docbrown.info
C-O (hydroxyl)Stretching~1050-1250IR researchgate.netlibretexts.org
C-H (alkenyl)Stretching~3000-3100IR libretexts.org

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for investigating the electronic structure of molecules that possess chromophores—groups of atoms responsible for light absorption. hmdb.cavscht.cz The 3-hydroxypropenoate(1-) anion, the enolate of malondialdehyde, features a conjugated system of π-electrons across its O-C-C-C-O backbone, making it an ideal candidate for UV-Vis analysis. researchgate.netwikipedia.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one, with the specific wavelength of absorption corresponding to the energy gap between these orbitals. libretexts.orgmasterorganicchemistry.com

In conjugated systems like 3-hydroxypropenoate(1-), the most significant electronic transitions are typically π → π* transitions. libretexts.org These involve the promotion of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). libretexts.org The extent of conjugation directly influences the HOMO-LUMO energy gap; longer conjugated systems generally have smaller energy gaps, resulting in absorption at longer wavelengths. masterorganicchemistry.com

The UV absorption spectrum of the malondialdehyde system is highly dependent on pH, as the state of protonation alters the electronic structure. In acidic solutions (pH < 3.0), the compound exists predominantly as its neutral enol form, 3-hydroxypropenal, which displays an absorption maximum (λmax) at 245 nm. researchgate.net However, in basic conditions (pH > 7.0), the compound is fully deprotonated to the 3-hydroxypropenoate(1-) anion. researchgate.net This results in a shift of the absorption maximum to a longer wavelength (a bathochromic shift) to 267 nm, accompanied by a significant increase in the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at that wavelength (a hyperchromic effect). researchgate.netnih.gov The strong intensity of this absorption band is characteristic of an allowed π → π* transition.

The observed data underscores the delocalization of electron density in the conjugated π-system of the anion, which lowers the energy required for electronic excitation compared to the protonated form. researchgate.net

UV-Vis Absorption Data for the Malondialdehyde System
SpeciesPredominant pHλmax (nm)Molar Absorptivity (ε) (L·mol-1·cm-1)Transition Type
3-Hydroxypropenal (Enol form)&lt; 3.02451.34 x 104π → π
3-Hydroxypropenoate(1-) (Enolate anion)&gt; 7.02673.18 x 104π → π

Data sourced from Kramer, et al. (1965). researchgate.net

X-ray Crystallography of 3-Hydroxypropenoate(1-) Salts and Co-crystals

X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org By directing X-rays at a single crystal, a unique diffraction pattern is produced, which allows for the calculation of an electron density map and the subsequent determination of atomic positions, bond lengths, and bond angles. researchgate.net This method is invaluable for the structural elucidation of salts and co-crystals, providing unambiguous evidence of their formation and detailed insight into their intermolecular interactions, such as hydrogen bonding. thegoodscentscompany.com

The analysis of a crystal structure provides key parameters, including the dimensions of the unit cell (the smallest repeating unit of the crystal lattice, defined by lengths a, b, c, and angles α, β, γ) and the space group, which describes the symmetry of the crystal. nih.govlibretexts.org

To illustrate the type of information obtained from X-ray crystallography of an organic salt, the crystallographic data for a related compound, 4-methylanilinium 3-carboxy-2-hydroxypropanoate, is presented below. This salt contains a substituted propanoate anion rather than propenoate, but the data serves as a representative example of a crystallographic report.

Illustrative Example of Single-Crystal X-ray Diffraction Data for an Organic Salt (4-Methylanilinium 3-carboxy-2-hydroxypropanoate)
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)9.923
b (Å)9.443
c (Å)18.248
α (°)90
β (°)92.470
γ (°)90
Volume (Å3)1708.3
Z (Formula units per unit cell)4

Data is for 4-methylanilinium 3-carboxy-2-hydroxypropanoate, presented for illustrative purposes. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies of 3 Hydroxypropenoate 1

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electronic distribution, which governs the molecule's geometry, energy, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. researchgate.net For an anion like 3-hydroxypropenoate(1-), DFT methods, such as the B3LYP functional combined with a basis set like 6-311G**, are employed to optimize the molecular geometry and predict its electronic properties. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. Other global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be calculated from these frontier orbital energies to quantify the molecule's chemical behavior. researchgate.net For instance, calculations on the related tautomer, 3-oxopropanoate (B1240783), have been performed using the B3LYP/6-31G* level of theory. chemspider.com

Table 1: Illustrative Global Reactivity Descriptors for 3-Hydroxypropenoate(1-) Calculated using DFT (B3LYP/6-31G*).
ParameterDefinitionCalculated Value (a.u.)
EHOMOEnergy of the Highest Occupied Molecular Orbital-0.152
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital+0.088
Energy Gap (ΔE)LUMO - HOMO0.240
Electronegativity (χ)-(EHOMO + ELUMO)/20.032
Chemical Hardness (η)(ELUMO - EHOMO)/20.120
Global Electrophilicity (ω)χ2 / (2η)0.004

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on fundamental physical principles without the use of experimental data for parameterization. researchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a systematic way to improve the accuracy of calculations. researchgate.net

In the study of 3-hydroxypropenoate(1-), ab initio methods like MP2 are valuable for obtaining highly accurate energies and geometries, which can serve as benchmarks for more computationally efficient DFT methods. southampton.ac.ukacs.org For example, a theoretical study on the thermolysis of the related methyl-3-hydroxypropanoate utilized the MP2/6-31G(d) level of theory to investigate the reaction mechanism. southampton.ac.uk Such methods are particularly important for accurately describing systems with complex electronic effects, such as electron correlation, which can be significant in anions and molecules with delocalized π-systems.

Conformational Analysis and Tautomerism Studies of 3-Hydroxypropenoate(1-)

3-Hydroxypropenoate(1-) can exist as different tautomers, primarily the enolate form ((Z)-3-hydroxypropenoate) and its corresponding keto form, 3-oxopropanoate (also known as malonaldehydate). These tautomers are in equilibrium, and their relative stability is crucial for understanding the anion's chemical behavior.

Computational methods are essential for studying these tautomeric equilibria. researchgate.net By calculating the Gibbs free energies (ΔG) of each tautomer using methods like B3LYP or MP2, researchers can predict their relative populations at equilibrium in different environments (gas phase or in a solvent). acs.org Solvent effects can be modeled using continuum models (like PCM) or by including explicit solvent molecules. A computational study on the related 3-acetyl tetronic acid demonstrated that including thermal effects via Gibbs free energies was necessary to achieve good agreement with experimental NMR data on tautomer ratios. acs.org

Table 2: Hypothetical Relative Energies of 3-Hydroxypropenoate(1-) Tautomers.
TautomerStructureRelative Gibbs Free Energy (ΔG) in Gas Phase (kJ/mol)Relative Gibbs Free Energy (ΔG) in Water (kJ/mol)
(Z)-3-Hydroxypropenoate(1-) (Enolate)HO-CH=CH-COO-0.0 (Reference)0.0 (Reference)
3-Oxopropanoate (Keto)O=CH-CH2-COO-+15.2+5.8

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, calculate activation energies, and determine the thermodynamic and kinetic favorability of different reaction pathways.

For 3-hydroxypropenoate(1-), which is an intermediate in metabolic pathways like the 3-hydroxypropionate (B73278)/4-hydroxybutyrate (3HP/4HB) cycle, computational modeling can help understand the enzymatic reactions it participates in. rsc.org Theoretical studies can model the substrate (3-hydroxypropenoate(1-)) in the enzyme's active site to understand the catalytic mechanism. For non-enzymatic reactions, such as thermal decomposition, computational methods can predict the likely products and the energy barriers involved. A theoretical study on the thermolysis of methyl-3-hydroxypropanoate, for example, found that the reaction proceeds through a synchronous and concerted process. southampton.ac.uk

Table 3: Illustrative Calculated Energies for a Hypothetical Isomerization Reaction of 3-Hydroxypropenoate(1-).
SpeciesDescriptionCalculated Relative Energy (kJ/mol)
Reactant(Z)-3-Hydroxypropenoate(1-)0.0
Transition StateStructure for rotation around C-C single bond+45.5
Product(E)-3-Hydroxypropenoate(1-)+8.2

Molecular Dynamics Simulations Involving 3-Hydroxypropenoate(1-) in Various Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. rsc.org For 3-hydroxypropenoate(1-), MD simulations are particularly useful for studying its behavior in solution, such as its interaction with water molecules. mdpi.com

In a typical MD simulation, the anion would be placed in a box of water molecules, and the forces between all atoms are calculated using a force field. nih.gov The simulation then solves Newton's equations of motion to track the trajectory of each atom. rsc.org Analysis of these trajectories can reveal the structure of the solvation shell around the anion, the dynamics of hydrogen bonding between the anion and water, and the anion's diffusion coefficient. mdpi.com Such simulations have been performed for similar molecules like malonic acid to understand water nucleation and aerosol formation.

Table 4: Typical Parameters for a Molecular Dynamics Simulation of 3-Hydroxypropenoate(1-) in Water.
ParameterDescriptionValue/Type
SystemOne 3-Hydroxypropenoate(1-) anion in a box of water~2000 water molecules
Force FieldSet of parameters to describe potential energyGROMOS, AMBER, or CHARMM
EnsembleThermodynamic conditionsNPT (Constant Number of particles, Pressure, Temperature)
TemperatureSystem temperature298 K (25 °C)
PressureSystem pressure1 bar
Simulation TimeTotal duration of the simulation10 - 100 nanoseconds

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods can predict various spectroscopic parameters, which is invaluable for identifying molecules and interpreting experimental spectra.

For 3-hydroxypropenoate(1-), quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.org Comparing the calculated shifts for different tautomers can help assign the signals in an experimental spectrum to the correct structure. acs.org

Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. These calculations help in assigning the vibrational modes observed in an experimental IR spectrum, such as the characteristic stretches of the C=C, C=O, and O-H groups.

Table 5: Hypothetical Calculated 1H NMR Chemical Shifts (δ, ppm) for 3-Hydroxypropenoate(1-) Tautomers Compared to Expected Values.
ProtonTautomerCalculated Chemical Shift (ppm)Expected Range (ppm)
-CH2-3-Oxopropanoate (Keto)3.453.3 - 3.6
-CHO3-Oxopropanoate (Keto)9.789.5 - 10.0
=CH- (vinyl)(Z)-3-Hydroxypropenoate(1-) (Enolate)5.605.0 - 6.5
7.106.5 - 8.0

Biochemical Roles and Enzymatic Transformations of 3 Hydroxypropenoate 1 in Non Human and in Vitro Systems

Role as a Substrate or Product in Isolated Enzyme Systems (In Vitro Studies)

In vitro studies using isolated enzymes have been instrumental in elucidating the specific biochemical transformations involving 3-hydroxypropionate (B73278) and its activated form, 3-hydroxypropionyl-CoA (3-HP-CoA). These studies allow for the detailed characterization of enzyme function, substrate specificity, and reaction mechanisms outside the complex environment of a living cell. mtoz-biolabs.com

Several key enzymes that utilize 3-hydroxypropionate or its derivatives as either a substrate or a product have been characterized:

3-Hydroxypropionate Dehydrogenase: This oxidoreductase catalyzes the conversion of 3-hydroxypropionate to malonate semialdehyde (also referred to as 3-oxopropanoate). wikipedia.org The reaction involves the reduction of NAD+ to NADH. wikipedia.org In Candida albicans, the enzyme Hpd1p shows a preference for 3-hydroxypropionate as its substrate. nih.gov

Malonyl-CoA Reductase (MCR): This enzyme is pivotal in the 3-hydroxypropionate cycle and has been studied extensively from Chloroflexus aurantiacus. frontiersin.org It catalyzes the two-step, NADPH-dependent reduction of malonyl-CoA to 3-hydroxypropionate. frontiersin.orgnih.gov The reaction proceeds via a malonate semialdehyde intermediate. frontiersin.org The enzyme from C. aurantiacus has an optimal reaction temperature of 57°C. frontiersin.org

Propionyl-CoA Synthase: This trifunctional enzyme from C. aurantiacus converts 3-hydroxypropionate into propionyl-CoA in a reaction requiring ATP, CoA, and NADPH. asm.orgacs.org This complex enzyme performs the activation, dehydration, and subsequent reduction steps. asm.org

3-Hydroxypropionyl-CoA Synthetase: In archaea like Metallosphaera sedula, the activation of 3-hydroxypropionate to 3-HP-CoA is catalyzed by a standalone enzyme, 3-hydroxypropionyl-CoA synthetase, in an ATP-dependent manner. nih.govresearchgate.net

Acrylyl-CoA Reductase: Recombinant AcuI from Rhodobacter sphaeroides has been shown in vitro to catalyze the NADPH-dependent reduction of acrylyl-CoA to propionyl-CoA, a key step in the assimilation of 3-hydroxypropionate. asm.org

The following table summarizes key enzymes studied in vitro that are involved in 3-hydroxypropionate metabolism.

EnzymeOrganism Source (for study)Substrate(s)Product(s)Cofactor(s)Reference
3-Hydroxypropionate DehydrogenaseMammalian liver, Candida albicans3-Hydroxypropanoate3-Oxopropanoate (B1240783)NAD+ wikipedia.orgnih.gov
Malonyl-CoA Reductase (MCR)Chloroflexus aurantiacusMalonyl-CoA3-HydroxypropionateNADPH frontiersin.orgnih.gov
Propionyl-CoA SynthaseChloroflexus aurantiacus3-Hydroxypropionate, CoA, ATPPropionyl-CoANADPH, Mg2+, K+ asm.orgasm.org
3-Hydroxypropionyl-CoA SynthetaseMetallosphaera sedula3-Hydroxypropionate, CoA, ATP3-Hydroxypropionyl-CoA, AMPMg2+ nih.govresearchgate.net
Acrylyl-CoA Reductase (AcuI)Rhodobacter sphaeroidesAcrylyl-CoAPropionyl-CoANADPH asm.org

Metabolism of 3-Hydroxypropenoate(1-) within Microbial Pathways

In the bacterial domain, 3-hydroxypropionate is a signature intermediate of the 3-hydroxypropionate bi-cycle, an autotrophic carbon fixation pathway. frontiersin.org This pathway has been extensively studied in the green non-sulfur bacterium Chloroflexus aurantiacus. pnas.orgnih.gov The pathway is notable as it allows organisms to synthesize cellular building blocks from inorganic carbon (CO2 or bicarbonate). pnas.orgwikipedia.org

The 3-hydroxypropionate bi-cycle consists of two interconnected cycles. In the first cycle, two molecules of bicarbonate are fixed, starting from acetyl-CoA, to generate glyoxylate (B1226380) and regenerate the initial acetyl-CoA. pnas.orgasm.org Key steps include the carboxylation of acetyl-CoA to malonyl-CoA, which is then reduced to 3-hydroxypropionate. asm.org This free 3-hydroxypropionate is then converted to propionyl-CoA, which undergoes another carboxylation and rearrangement to yield succinyl-CoA. nih.govasm.org Finally, succinyl-CoA is converted to malyl-CoA, which is cleaved to release glyoxylate and regenerate acetyl-CoA. pnas.orgnih.gov

The table below details the key enzymatic steps of the 3-hydroxypropionate bi-cycle as characterized in C. aurantiacus.

EnzymeEC NumberReaction StepReference
Acetyl-CoA carboxylase6.4.1.2Acetyl-CoA + HCO3- → Malonyl-CoA wikipedia.orgresearchgate.net
Malonyl-CoA reductase1.2.1.75Malonyl-CoA → Malonate semialdehyde frontiersin.orgresearchgate.net
3-hydroxypropionate dehydrogenase1.1.1.298Malonate semialdehyde → 3-Hydroxypropionate nih.gov
Propionyl-CoA synthase6.2.1.-3-Hydroxypropionate → Propionyl-CoA asm.orgresearchgate.net
Propionyl-CoA carboxylase6.4.1.3Propionyl-CoA + HCO3- → (S)-Methylmalonyl-CoA wikipedia.orgresearchgate.net
Methylmalonyl-CoA epimerase5.1.99.1(S)-Methylmalonyl-CoA → (R)-Methylmalonyl-CoA researchgate.net
Methylmalonyl-CoA mutase5.4.99.2(R)-Methylmalonyl-CoA → Succinyl-CoA researchgate.net
(S)-Malyl-CoA/(S)-citramalyl-CoA lyase4.1.3.24Succinyl-CoA → (S)-Malyl-CoA → Glyoxylate + Acetyl-CoA researchgate.netpnas.org
Mesaconyl-CoA hydratase4.2.1.84β-Methylmalyl-CoA → Mesaconyl-C1-CoA pnas.org
Mesaconyl-CoA C1-C4 CoA transferase5.4.99.-Mesaconyl-C1-CoA → Mesaconyl-C4-CoA pnas.org

In the fungal kingdom, 3-hydroxypropionate appears as an intermediate in a modified β-oxidation pathway used for the catabolism of propionyl-CoA. nih.gov This pathway is particularly important for detoxifying propionyl-CoA, which can arise from the breakdown of odd-chain fatty acids and certain amino acids. nih.gov

Studies in the pathogenic fungus Candida albicans have shown that it does not use the methylcitrate cycle typically employed by other fungi for this purpose. Instead, it utilizes a pathway where propionyl-CoA is converted to acetyl-CoA via 3-hydroxypropionate. nih.gov Gene deletion and proteomic analyses have identified the key enzymes involved. The process includes the action of an enoyl-CoA hydratase/dehydrogenase (Fox2p), a putative 3-hydroxypropionyl-CoA hydrolase (Ehd3p) to release free 3-hydroxypropionate, a 3-hydroxypropionate dehydrogenase (Hpd1p) to oxidize it to malonate semialdehyde, and a malonate semialdehyde dehydrogenase (Ald6p) to form acetyl-CoA. nih.gov The accumulation of 3-hydroxypropionate in mutants lacking the Hpd1p enzyme confirms its role as a central intermediate in this pathway. nih.gov Additionally, some yeasts are known to produce 3-HP as a final product of uracil (B121893) degradation. researchgate.net

EnzymePutative Function in C. albicansPathway StepReference
Fox2pEnoyl-CoA hydratase/dehydrogenasePropionyl-CoA → 3-Hydroxypropionyl-CoA nih.gov
Ehd3p3-Hydroxypropionyl-CoA hydrolase3-Hydroxypropionyl-CoA → 3-Hydroxypropionate nih.gov
Hpd1p3-Hydroxypropionate dehydrogenase3-Hydroxypropionate → Malonate semialdehyde nih.gov
Ald6pMalonate semialdehyde dehydrogenaseMalonate semialdehyde → Acetyl-CoA nih.gov

Many archaea, particularly those in the phylum Crenarchaeota (now Thermoproteota) that live in extreme thermal and acidic environments, utilize a distinct carbon fixation pathway involving 3-hydroxypropionate: the 3-hydroxypropionate/4-hydroxybutyrate (3HP/4HB) cycle. asm.orggenome.jpwikipedia.org This cycle has been studied in thermoacidophilic organisms like Metallosphaera sedula and members of the Sulfolobales order. asm.orgnih.govnih.gov

The 3HP/4HB cycle shares the initial segment with the bacterial bi-cycle, converting acetyl-CoA and two molecules of bicarbonate to succinyl-CoA via 3-hydroxypropionate as an intermediate. nih.govwikipedia.org However, the regeneration of acetyl-CoA follows a different route. Succinyl-CoA is reduced through a series of steps to 4-hydroxybutyrate. asm.org This is then activated to 4-hydroxybutyryl-CoA, dehydrated to crotonyl-CoA, and further processed to yield two molecules of acetyl-CoA, one of which is used for biosynthesis while the other re-enters the cycle. asm.orgwikipedia.org

A key difference from the bacterial pathway is the set of enzymes that convert 3-hydroxypropionate to propionyl-CoA. In archaea like M. sedula, this conversion is catalyzed by three separate enzymes: 3-hydroxypropionyl-CoA synthetase, 3-hydroxypropionyl-CoA dehydratase, and acryloyl-CoA reductase, rather than a single trifunctional enzyme as in C. aurantiacus. asm.orgnih.gov This suggests an independent evolutionary origin for these two autotrophic cycles. nih.gov The 3HP/4HB cycle is considered one of the most energy-efficient aerobic carbon fixation pathways. researchgate.net

EnzymeEC NumberReaction Step in ArchaeaReference
Acetyl-CoA carboxylase6.4.1.2Acetyl-CoA + HCO3- → Malonyl-CoA asm.org
Malonyl-CoA reductase1.2.1.75Malonyl-CoA → Malonate semialdehyde asm.org
Malonate semialdehyde reductase1.1.1.-Malonate semialdehyde → 3-Hydroxypropionate asm.org
3-Hydroxypropionyl-CoA synthetase6.2.1.363-Hydroxypropionate → 3-Hydroxypropionyl-CoA asm.orgnih.gov
3-Hydroxypropionyl-CoA dehydratase4.2.1.1163-Hydroxypropionyl-CoA → Acryloyl-CoA asm.orgnih.gov
Acryloyl-CoA reductase1.3.1.84Acryloyl-CoA → Propionyl-CoA asm.orgnih.gov
Propionyl-CoA carboxylase6.4.1.3Propionyl-CoA + HCO3- → (S)-Methylmalonyl-CoA asm.org
Methylmalonyl-CoA mutase5.4.99.2(S)-Methylmalonyl-CoA → Succinyl-CoA asm.org
Succinyl-CoA reductase1.2.1.76Succinyl-CoA → Succinic semialdehyde asm.org
4-Hydroxybutyryl-CoA synthetase6.2.1.1204-Hydroxybutyrate → 4-Hydroxybutyryl-CoA asm.org
4-Hydroxybutyryl-CoA dehydratase4.2.1.1204-Hydroxybutyryl-CoA → Crotonyl-CoA asm.org

Enzymatic Mechanisms and Enzyme Characterization Involving 3-Hydroxypropenoate(1-)

The enzymes that process 3-hydroxypropionate and its derivatives belong to well-known enzyme families, but often exhibit unique substrate specificities or function within novel metabolic contexts. asm.org

Hydratase enzymes, specifically those of the enoyl-CoA hydratase family, play a crucial role in the metabolic pathways involving 3-hydroxypropionate. These enzymes typically catalyze the stereospecific addition or removal of water from a double bond adjacent to a thioester group. asm.org

In the context of 3-hydroxypropionate metabolism, the key hydratase is 3-hydroxypropionyl-CoA dehydratase. This enzyme catalyzes the elimination of a water molecule from 3-hydroxypropionyl-CoA to form acryloyl-CoA. nih.gov This dehydration step is essential for the conversion of 3-hydroxypropionate to propionyl-CoA in both the bacterial 3-HP bi-cycle and the archaeal 3HP/4HB cycle. asm.org The enzyme purified from Metallosphaera sedula is a member of the enoyl-CoA hydratase family. asm.orgnih.gov

Other hydratases are also critical to the completion of these carbon fixation cycles. For instance, the second cycle of the pathway in C. aurantiacus involves two distinct hydratase steps:

Mesaconyl-C1-CoA hydratase: This enzyme dehydrates β-methylmalyl-CoA to form mesaconyl-C1-CoA. researchgate.netpnas.org

Mesaconyl-C4-CoA hydratase: After an intramolecular CoA transfer, this enoyl-CoA hydratase adds water to mesaconyl-C4-CoA to produce (S)-citramalyl-CoA. researchgate.netpnas.org

These specific enzymatic reactions highlight how hydratase activity is precisely deployed within complex metabolic networks to facilitate key transformations.

Reductase Enzymes (e.g., Malonyl-CoA Reductase)

3-Hydroxypropenoate(1-), commonly known as malonate semialdehyde in its protonated form, is a key intermediate in specific carbon fixation pathways found in various non-human and in vitro systems. Its formation and conversion are critically mediated by reductase enzymes, most notably Malonyl-CoA Reductase (MCR).

Malonyl-CoA Reductase is a central enzyme in the 3-hydroxypropionate (3-HP) cycle and the 3-hydroxypropionate/4-hydroxybutyrate (3-HP/4-HB) cycle, which are autotrophic CO2 fixation pathways identified in certain bacteria and archaea. nih.govnih.govnih.gov This enzyme catalyzes the NADPH-dependent reduction of malonyl-CoA. In many organisms, this is a two-step process that first yields malonate semialdehyde, which is then further reduced to 3-hydroxypropionate. nih.govplos.org

The intermediate, malonate semialdehyde, is known to be an electrophilic aldehyde that can be toxic to cells. asm.org The bifunctional nature of MCR in organisms like C. aurantiacus or the presence of a dedicated MSR in others likely helps to efficiently channel this reactive intermediate, minimizing its potential toxicity. frontiersin.orgasm.org

Table 1: Characteristics of Malonyl-CoA Reductase in Different Organisms

Organism/System Enzyme Type Catalytic Steps Intermediate Reference

| Chloroflexus aurantiacus | Bifunctional | 1. Malonyl-CoA → Malonate Semialdehyde 2. Malonate Semialdehyde → 3-Hydroxypropionate | Malonate Semialdehyde (free intermediate) | nih.gov, plos.org | | Roseiflexus castenholzii | Bifunctional | 1. Malonyl-CoA → Malonate Semialdehyde 2. Malonate Semialdehyde → 3-Hydroxypropionate | Malonate Semialdehyde | asm.org | | Metallosphaera sedula (Archaea) | Monofunctional | Malonyl-CoA → Malonate Semialdehyde | Malonate Semialdehyde | nih.gov, nih.gov | | Sulfolobus tokodaii (Archaea) | Monofunctional | Malonyl-CoA → Malonate Semialdehyde | Malonate Semialdehyde | nih.gov, expasy.org | | Recombinant E. coli | Heterologously expressed MCR | Varies depending on source organism of MCR | Malonate Semialdehyde | frontiersin.org, plos.org |

Carboxylase and Synthase Enzymes (e.g., Acetyl-CoA Carboxylase, Propionyl-CoA Synthase/Carboxylase)

While reductase enzymes are directly involved in the formation and consumption of 3-hydroxypropenoate (B1209275) (malonate semialdehyde), carboxylase and synthase enzymes play a crucial upstream and downstream role in the metabolic pathways where this compound is an intermediate.

Acetyl-CoA Carboxylase (ACC) is the gateway enzyme for the 3-hydroxypropionate (3-HP) cycle. libretexts.orgpnas.org It catalyzes the biotin-dependent carboxylation of acetyl-CoA to produce malonyl-CoA. libretexts.orgresearchgate.net This malonyl-CoA is the direct precursor that is subsequently reduced by Malonyl-CoA Reductase to form malonate semialdehyde. pnas.orgresearchgate.net Therefore, the activity of ACC is essential for providing the substrate for malonate semialdehyde synthesis. In autotrophic organisms like Metallosphaera sedula and Chloroflexus aurantiacus, ACC is a key CO2-fixing enzyme. nih.govnih.gov In efforts to biosynthesize 3-HP in recombinant organisms like E. coli, overexpression of ACC genes is a common strategy to increase the intracellular pool of malonyl-CoA, thereby boosting the production of 3-HP via malonate semialdehyde. frontiersin.org

Propionyl-CoA Carboxylase also functions in the 3-HP cycle, typically carboxylating propionyl-CoA to form (S)-methylmalonyl-CoA. nih.govasm.org In many archaea, a single promiscuous carboxylase acts on both acetyl-CoA and propionyl-CoA. nih.govasm.org The propionyl-CoA itself is formed further down the pathway from 3-hydroxypropionate. asm.org

Propionyl-CoA Synthase is a key enzyme that acts on 3-hydroxypropionate, the product of malonate semialdehyde reduction. In C. aurantiacus, a large, trifunctional enzyme named propionyl-CoA synthase catalyzes the conversion of 3-hydroxypropionate to propionyl-CoA in three steps: activation to 3-hydroxypropionyl-CoA, dehydration to acrylyl-CoA, and finally reduction to propionyl-CoA. asm.orgnih.gov This enzyme effectively links the reduction product of malonate semialdehyde back into the main cycle. Interestingly, this enzyme sequesters its reactive intermediate, acrylyl-CoA, within a reaction chamber to prevent its release and potential toxicity. nih.gov In contrast, archaea like M. sedula use three separate enzymes for this conversion, starting with 3-Hydroxypropionyl-CoA Synthetase , which activates 3-hydroxypropionate to its CoA ester. asm.orgasm.org

These enzymes collectively create the metabolic context for the transient existence of 3-hydroxypropenoate, channeling carbon from acetyl-CoA into and through this intermediate as part of a larger biosynthetic or carbon fixation cycle.

Table 2: Related Carboxylase and Synthase Enzymes and Their Roles

Enzyme Substrate(s) Product(s) Role Relative to 3-Hydroxypropenoate Organism Example Reference
Acetyl-CoA Carboxylase Acetyl-CoA, Bicarbonate, ATP Malonyl-CoA, ADP, Pi Produces the direct precursor for malonate semialdehyde synthesis. Chloroflexus aurantiacus, Metallosphaera sedula libretexts.org, nih.gov
Propionyl-CoA Carboxylase Propionyl-CoA, Bicarbonate, ATP (S)-Methylmalonyl-CoA, ADP, Pi Acts on a downstream product derived from 3-hydroxypropionate. Chloroflexus aurantiacus nih.gov, pnas.org
Propionyl-CoA Synthase 3-Hydroxypropionate, CoA, ATP, NADPH Propionyl-CoA, AMP, PPi, NADP+ Consumes the reduction product of malonate semialdehyde. Chloroflexus aurantiacus nih.gov, nih.gov
3-Hydroxypropionyl-CoA Synthetase 3-Hydroxypropionate, ATP, CoA 3-Hydroxypropionyl-CoA, AMP, PPi Initiates the conversion of the reduction product of malonate semialdehyde. Metallosphaera sedula wikipedia.org, asm.org

Occurrence and Significance in Plant Biochemistry (Non-Human Context)

The occurrence of 3-hydroxypropenoate (malonate semialdehyde) in plant biochemistry is primarily as a metabolic intermediate in specific catabolic pathways, rather than the large-scale carbon fixation cycles seen in some microbes.

Malonate semialdehyde is recognized as an intermediate in the degradation of odd-chain fatty acids and certain amino acids in plants. oxfordreference.comresearchgate.net For instance, it is involved in the terminal stages of the beta-oxidation of fatty acids that have an odd number of carbon atoms. oxfordreference.com It is also implicated in the catabolism of the amino acid valine. researchgate.net In these pathways, propionyl-CoA is a common breakdown product, which can be further metabolized via a pathway that produces malonate semialdehyde. rsc.org

Furthermore, malonate semialdehyde can be a precursor for the synthesis of β-alanine in plants. researchgate.netrsc.org Studies in Arabidopsis using isotopically labeled compounds have suggested a metabolic link from isoleucine and propionate (B1217596) to the synthesis of β-alanine, proceeding through the transamination of malonate semialdehyde. researchgate.net β-alanine is an important non-proteinogenic amino acid that is a precursor to pantothenate (Vitamin B5) and Coenzyme A.

Some research also points to the formation of malonate semialdehyde from the oxidation of 3-hydroxypropionyl-CoA, suggesting that plant cells may rely more on the degradation of certain fatty acids or amino acids for energy under specific stress conditions, such as ionizing radiation. researchgate.net In some plants, malonate semialdehyde can be converted to acetyl-CoA by the enzyme (methyl)malonate semialdehyde dehydrogenase, feeding the product directly into the central citrate (B86180) cycle for energy production. researchgate.net While the 3-HP cycle for carbon fixation is not native to plants, its components have been heterologously expressed in cyanobacteria and there is interest in engineering parts of these efficient pathways into plants to potentially enhance carbon fixation and crop yield. researchgate.netmdpi.com

Advanced Analytical Methodologies for Research and Industrial Monitoring of 3 Hydroxypropenoate 1

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone for the analysis of 3-hydroxypropenoate(1-), providing the necessary separation from structurally similar organic acids and other matrix components. The choice of technique often depends on the sample complexity, required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for quantifying non-volatile organic acids like 3-HP. thermofisher.com The method's versatility allows for various column and detector combinations to suit different sample types, from fermentation broths to purified samples. researchgate.netmdpi.com

Commonly, ion-exchange or reversed-phase columns are employed for separation. For instance, a Bio-Rad Aminex HPX-87H column is frequently used with a dilute sulfuric acid mobile phase, allowing for effective separation of organic acids. mdpi.comresearchgate.net Detection can be achieved using refractive index (RI) detectors or ultraviolet (UV) detectors, often at wavelengths around 210 nm. researchgate.netnih.gov In some studies, the retention time for 3-HP under specific HPLC conditions has been reported to be around 1.2 to 2.1 minutes. researchgate.netnih.gov The concentration of 3-HP in fermentation broths has been successfully quantified using HPLC, with results cross-validated by mass spectrometry. researchgate.net

ParameterHPLC Method 1HPLC Method 2HPLC Method 3
Column Bio-Rad HP87-H researchgate.netAgilent Eclipse Plus C18 researchgate.netNot Specified nih.gov
Mobile Phase 0.004N Sulfuric Acid researchgate.net95% 0.1% Formic Acid (aq), 5% 0.1% Formic Acid (acetonitrile) researchgate.netNot Specified nih.gov
Flow Rate 0.6 mL/min researchgate.net0.6 mL/min researchgate.netNot Specified nih.gov
Column Temperature 60 °C researchgate.net30 °C researchgate.netNot Specified nih.gov
Detector Refractive Index & UV Absorbance researchgate.netUV & Mass Spectrometry researchgate.netNot Specified nih.gov
Retention Time Not Specified2.1 min researchgate.net1.2 min nih.gov

A summary of various HPLC conditions used for the analysis of 3-Hydroxypropionic Acid.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of organic acids due to its high chromatographic resolution and sensitive, specific detection. nih.gov However, because organic acids like 3-HP are not inherently volatile, a crucial derivatization step is required to convert them into thermally stable and volatile compounds suitable for GC analysis. google.com

The most common derivatization method is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), often with a catalyst like trimethylsilyl (B98337) chloride (TMS-Cl). researchgate.netmdpi.com This process replaces the active hydrogen atoms on the carboxyl and hydroxyl groups with trimethylsilyl (TMS) groups. researchgate.net

Following derivatization, the sample is injected into the GC, which typically uses a capillary column like a DB-5HT or HP-5MS. researchgate.netfrontiersin.org The temperature of the GC oven is programmed to increase gradually, which separates the derivatized compounds based on their boiling points and affinity for the column's stationary phase. google.comresearchgate.net The separated compounds then enter the mass spectrometer, which fragments them and detects the resulting ions, providing a unique mass spectrum for identification and quantification. google.com Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and specificity by targeting characteristic ions of the derivatized 3-HP. researchgate.netresearchgate.net

ParameterGC-MS Method 1 researchgate.netmdpi.comGC-MS Method 2 frontiersin.org
Derivatization Reagent N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)/Trimethylsilyl chloride (TMS-Cl)N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) and trimethylchlorosilane
Column Not SpecifiedHP-5MS capillary column
Injection Temperature 250 °CNot Specified
Oven Program 100°C (1 min), ramp 2°C/min to 130°C, ramp 3°C/min to 200°C, ramp 6°C/min to 280°C (10 min hold)80°C (5 min), ramp 3.8°C/min to 200°C, ramp 15°C/min to 290°C (6 min hold)
MS Mode Full Scan or Selected Ion Monitoring (SIM)Selected Ion Monitoring (SIM)
Ion Source Temperature 200 °CNot Specified

A summary of typical GC-MS conditions for organic acid analysis, applicable to 3-Hydroxypropionic Acid after derivatization.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when using tandem mass spectrometry (LC-MS/MS), is an exceptionally sensitive and selective method for quantifying 3-HP in complex biological matrices such as plasma, serum, and dried blood spots (DBS). mdpi.comigem.orgwikipedia.org This technique combines the separation power of liquid chromatography with the precise mass detection of a mass spectrometer, allowing for reliable analysis even at very low concentrations. mdpi.com

Sample preparation often involves a simple protein precipitation step, followed by derivatization to enhance ionization efficiency and chromatographic retention. wikipedia.orgnih.gov A common derivatizing agent for organic acids in LC-MS analysis is 3-Nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group. wikipedia.orguni-marburg.de The analysis is typically performed on a reverse-phase column (e.g., C8 or C18) with a mobile phase gradient of water and acetonitrile (B52724) containing a small amount of an acid like formic acid. nih.govbbe.or.kr

The mass spectrometer is often operated in negative electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for quantification. igem.orgbbe.or.kr This approach provides excellent specificity by monitoring a specific fragmentation (transition) of the parent ion to a product ion. For derivatized 3-HP, specific transitions can be used for quantification and qualification. uni-marburg.de The method has been validated for clinical applications, with established limits of detection (LOD) and quantification (LLOQ). For example, one study reported an LOD of 15 μM and an LLOQ of 20 μM for 3-HP in dried blood spots. mdpi.com

ParameterLC-MS/MS Method 1 mdpi.comLC-MS/MS Method 2 igem.orgLC-MS/MS Method 3 uni-marburg.de
Sample Matrix Dried Blood Spots (DBS)Dried Blood Spots (DBS)Fermentation Broth
Sample Preparation Butanolic HCl extractionMethanol extraction, evaporation, reconstitutionDerivatization with 3-NPH/EDC/Pyridine
LC Column Not SpecifiedNot Specified (Isocratic)Not Specified
MS Ionization ESI-ESI-ESI-
MS Mode MS/MSMS/MS (MRM)MS/MS
Retention Time 2.4 min1.92 min2.9 min
Key Finding LOD: 15 µM, LLOQ: 20 µM. Separated from isobaric succinic acid.Separated from isobaric lactic acid.Expected m/z filter 224→194 for quantification of derivatized 3-HP.

A summary of LC-MS/MS methods for the analysis of 3-Hydroxypropionic Acid in complex samples.

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of small, charged molecules like organic acids. frontiersin.orgfrontiersin.org Its advantages include short analysis times, low sample and solvent consumption, and high separation efficiency. While specific applications for 3-hydroxypropenoate(1-) are not extensively documented, the methods developed for short-chain fatty acids (SCFAs) and other organic acids are directly applicable.

In CE, ions are separated in a narrow capillary filled with a background electrolyte (BGE) under the influence of a high voltage. For organic acids, indirect UV detection is common, where a UV-absorbing ion is included in the BGE. The analyte ions displace the BGE ion, causing a decrease in absorbance as they pass the detector. The composition of the BGE is critical for achieving separation; common electrolytes include phosphate, benzoate, or chromate (B82759) buffers. Additives like cetyltrimethylammonium bromide (CTAB) can be used to reverse the electroosmotic flow (EOF) and improve resolution. Separation of isomers, such as butyric and isobutyric acid, has been achieved by adding cyclodextrins to the BGE.

ParameterCE Method 1 (Wine)CE Method 2 (Microbial Broth)CE Method 3 (Feces)
Analyte Class Organic AcidsOrganic AcidsShort-Chain Fatty Acids
BGE 10mM Phosphate, 0.5 mM MTAB, pH 6.520mM Benzoic acid, 4mM CTAB, pH 5.4Benzoic acid with α-cyclodextrin
Detection Direct UV (185 nm)Indirect UVIndirect UV
Applied Voltage Not Specified-20 kVNot Specified
Analysis Time ~6 minNot SpecifiedNot Specified
Key Feature Direct detection at low UV wavelength.Analysis in complex salt matrix.Separation of isomers achieved.

A summary of Capillary Electrophoresis conditions used for analyzing organic acids, a class that includes 3-Hydroxypropenoate(1-).

Ion Chromatography (IC) is a robust and widely used method for the determination of various organic acids in aqueous samples. It is particularly effective when coupled with suppressed conductivity detection, which provides high sensitivity for ionized compounds while minimizing interferences.

The separation is typically performed on a high-capacity anion-exchange column, such as the Dionex IonPac AS11-HC or Shodex IC SI-52 4E. Elution is achieved using a hydroxide (B78521) or carbonate/bicarbonate gradient. A key component of the system is the suppressor, which reduces the conductivity of the eluent and enhances the signal of the analyte ions. This setup allows for the simultaneous determination of multiple organic and inorganic anions. A study developing a method for 14 different organic acids in vinegar demonstrated the power of IC for complex mixtures. Another approach for detecting aliphatic carboxylic acids, including 3-hydroxypropionate (B73278), involved post-column complexation with copper(II) ions followed by UV detection, which yielded detection limits in the low micromolar range.

ParameterIC Method 1IC Method 2IC Method 3
Analyte(s) 14 Organic Acids4 Organic & 7 Inorganic AnionsAliphatic Carboxylic Acids (incl. 3-hydroxypropionate)
Column Dionex IonPac AS11-HCShodex IC SI-52 4EAnion-exchange
Eluent KOH gradient5.4 mM Sodium CarbonateCopper(II) ion in mobile phase
Detection Suppressed ConductivitySuppressed ConductivityUV (240 nm) after post-column reaction
Flow Rate 1.5 mL/minNot SpecifiedNot Specified
Key Feature Separation of 14 organic acids in 35 min.High-resolution separation from common inorganic anions.Detection limits of 0.06 to 3 µM.

A summary of Ion Chromatography methods for the analysis of organic acids, including 3-Hydroxypropionate.

Electrochemical Detection and Sensor Development for 3-Hydroxypropenoate(1-) in Chemical Processes

While chromatographic methods provide high accuracy, they are often not suitable for real-time, continuous monitoring of industrial fermentation processes. Electrochemical sensors and biosensors offer a promising alternative due to their potential for rapid analysis, high selectivity, and cost-effectiveness. frontiersin.orgfrontiersin.org

Development in this area for 3-HP has primarily focused on whole-cell biosensors for high-throughput screening in metabolic engineering research. These biosensors typically use a transcription factor that responds to the intracellular concentration of 3-HP, which in turn regulates the expression of a reporter protein, such as a fluorescent protein. This allows for the rapid assessment of 3-HP production in large libraries of engineered microbial strains. mdpi.com

For industrial process monitoring, enzyme-based electrochemical biosensors are more suitable. Although a specific electrochemical sensor for continuous monitoring of 3-HP in industrial processes is not yet widely established, sensors for similar organic acids like lactate, acetate, and propionate (B1217596) have been developed. These are often amperometric biosensors that utilize a bi-enzyme system. For example, an analyte-specific NAD+-dependent dehydrogenase and a diaphorase can be immobilized on an electrode surface. The enzymatic reaction produces a current proportional to the analyte concentration, which can be measured. The development of such a system for 3-HP, likely using a specific 3-hydroxypropionate dehydrogenase, represents a key area for future research to enable real-time control and optimization of its bio-production.

Spectrophotometric Assays for 3-Hydroxypropenoate(1-) Detection in Research Matrices

Spectrophotometric assays are fundamental techniques for the quantification of 3-hydroxypropenoate(1-), typically by measuring its concentration as 3-hydroxypropionic acid in research matrices. These methods are often enzyme-based, leveraging the high specificity of enzymes that catalyze reactions involving this compound. The principle generally involves monitoring the change in absorbance of a nicotinamide (B372718) cofactor (NAD⁺/NADH or NADP⁺/NADPH) at a specific wavelength, which is directly proportional to the concentration of the analyte.

A common approach is to measure the activity of 3-hydroxypropionate dehydrogenase, an enzyme that catalyzes the oxidation of 3-hydroxypropionate to 3-oxopropanoate (B1240783) using NAD⁺ as a cofactor. creative-enzymes.com The progress of this reaction can be monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH. Conversely, the reverse reaction, the reduction of 3-oxopropanoate, can be followed by the decrease in NADH absorbance at the same wavelength. creative-enzymes.com

Another highly specific and quantitative method is an enzymatic endpoint assay utilizing propionyl-CoA synthase from Chloroflexus aurantiacus. asm.org This enzyme catalyzes the conversion of 3-hydroxypropionate to propionyl-CoA. The assay measures the total amount of NADPH oxidized to NADP⁺ by spectrophotometry after the addition of the 3-hydroxypropionate-containing sample to a reaction mixture. asm.org Due to the enzyme's high substrate specificity and low Michaelis constant (K_m) for 3-hydroxypropionate (15 µM), this method is well-suited for accurate quantification with a low detection limit. asm.org

Coupled spectrophotometric assays have also been developed, for instance, to measure the activity of enzymes like 3-hydroxypropionyl-CoA dehydratase. asm.org In such systems, auxiliary enzymes are used in excess to ensure that the activity of the target enzyme is the rate-limiting step. For example, 3-hydroxypropionyl-CoA synthetase can be used to generate 3-hydroxypropionyl-CoA from 3-hydroxypropionate, which is then acted upon by the dehydratase. The subsequent reaction is then coupled to an NAD(P)H-dependent reductase, allowing for spectrophotometric monitoring. asm.org

The table below summarizes key aspects of various spectrophotometric assays used for the detection of 3-hydroxypropenoate(1-) or related enzymatic activities.

Assay TypeEnzyme(s)Monitored ReactionWavelength (nm)Key Features
Direct Enzymatic Assay3-Hydroxypropionate DehydrogenaseNAD⁺ reduction to NADH340Measures enzyme activity by following product formation. creative-enzymes.com
Endpoint Enzymatic AssayPropionyl-CoA SynthaseNADPH oxidation to NADP⁺365 or 340Highly specific for 3-hydroxypropionate; suitable for quantitative analysis. asm.org
Coupled Enzymatic Assay3-Hydroxypropionyl-CoA Dehydratase, Acryloyl-CoA ReductaseNADPH oxidation to NADP⁺340Allows for the measurement of enzymes for which 3-hydroxypropionate is a substrate precursor. asm.org

Method Validation and Optimization Strategies in 3-Hydroxypropenoate(1-) Analysis

Validation of analytical methods for 3-hydroxypropenoate(1-) is critical to ensure that the data generated are reliable, reproducible, and fit for the intended purpose, such as monitoring in bioprocesses or use in metabolic studies. globalresearchonline.net Method validation involves establishing, through documented evidence, that the performance characteristics of the method meet the requirements for the intended analytical applications. europa.eu Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, and limits of detection and quantitation. europa.eu

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. globalresearchonline.net For enzymatic assays of 3-hydroxypropenoate(1-), specificity is largely conferred by the enzyme itself. For example, propionyl-CoA synthase from C. aurantiacus has a high substrate specificity for 3-hydroxypropionate, which makes the assay highly specific. asm.org

Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery. insightcgmp.com For 3-hydroxypropenoate(1-) analysis, accuracy should be assessed at a minimum of three concentration levels covering the specified range, with multiple replicates at each level. europa.eu

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the standard deviation or relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision under the same operating conditions over a short interval of time. insightcgmp.com

Intermediate Precision: Assesses within-laboratory variations, such as different days, different analysts, or different equipment. europa.eu

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu For a 3-hydroxypropenoate(1-) assay, this would involve preparing a series of standards and plotting the spectrophotometric response against concentration, then evaluating the data using linear regression. insightcgmp.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For the enzymatic endpoint assay using propionyl-CoA synthase, a lower detection limit of 2 µM 3-hydroxypropionate has been reported. asm.org

Optimization strategies often focus on improving these performance characteristics. For instance, in extractive bioconversions, optimization may involve selecting an organic phase composition that maximizes extraction efficiency without compromising the biocompatibility with the microbial strain producing 3-hydroxypropionic acid. researchgate.net For spectrophotometric assays, optimization can include adjusting pH, temperature, enzyme concentration, and cofactor concentration to achieve maximum sensitivity and a stable signal. asm.org

The following table outlines the typical validation parameters and methodologies for an analytical method for 3-hydroxypropenoate(1-).

Validation ParameterDescriptionTypical MethodologyAcceptance Criteria (Example)
Specificity Ability to measure only the analyte.Analyze blank/placebo matrices, and samples spiked with potential interferents.No significant interference at the retention time or wavelength of the analyte. globalresearchonline.net
Accuracy Closeness to the true value.Analysis of a certified reference material or determination of recovery of spiked analyte in a blank matrix. europa.euPercent recovery typically between 80-120%. europa.eu
Precision (Repeatability) Agreement between repeated measurements.Minimum of 6 determinations at 100% of the test concentration or 9 determinations over the specified range. europa.euRelative Standard Deviation (RSD) ≤ 2%.
Linearity Proportionality of signal to concentration.Analyze a minimum of 5 standards across the expected range.Correlation coefficient (r²) ≥ 0.99. insightcgmp.com
Range Concentration interval of acceptable accuracy and precision.Confirmed by linearity, accuracy, and precision data.Typically 80-120% of the test concentration for an assay. europa.eu
LOQ Lowest concentration quantifiable with accuracy/precision.Determined from signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope. researchgate.netRSD within acceptable limits for precision and accuracy.

Future Directions and Emerging Research Avenues for 3 Hydroxypropenoate 1

Exploration of Novel and Sustainable Synthetic Pathways

The development of green and economically viable synthetic routes for 3-hydroxypropenoate (B1209275) is a primary focus of current research. Traditional chemical synthesis is often reliant on fossil feedstocks and can be costly and environmentally hazardous. nih.govrsc.org Consequently, microbial fermentation using engineered microorganisms has emerged as a promising and sustainable alternative. rsc.org

Researchers are actively exploring various biosynthetic pathways to improve the efficiency of 3-HP production from renewable substrates like glucose and crude glycerol (B35011), a byproduct of biodiesel production. nih.govresearchgate.netresearchgate.net Among the most studied routes are the malonyl-CoA pathway, the glycerol pathway, and the β-alanine pathway. tandfonline.com The malonyl-CoA pathway is particularly advantageous due to its broad feedstock spectrum, thermodynamic feasibility, and redox neutrality. tandfonline.com This pathway involves the carboxylation of acetyl-CoA to malonyl-CoA, which is then reduced to 3-HP. nih.gov

Metabolic engineering strategies are being employed to optimize these pathways in various host organisms, or "chassis strains," such as Escherichia coli and yeast. nih.govtandfonline.com Key strategies include:

Carbon Flux Redirection: Engineering the host's metabolism to channel more carbon towards the 3-HP synthesis pathway. tandfonline.com

Enzyme Screening and Engineering: Identifying or creating more efficient enzymes for the key reaction steps, such as malonyl-CoA reductase. rsc.orgtandfonline.com

Cofactor and Energy Supply: Ensuring an adequate supply of cofactors like NADPH, which is essential for the reduction steps in the pathway. rsc.orgnih.gov Coupling pathways, one that produces NADPH and one that consumes it, is one innovative approach to maintain redox balance and improve yields. nih.gov

Transporter Engineering: Improving the uptake of substrates like malonate by screening and overexpressing specific transporter proteins. rsc.org

These efforts have led to significant improvements in 3-HP titers, demonstrating the potential for commercial-scale biomanufacturing. tandfonline.com A novel strategy recently developed involves the biosynthesis of 3-HP directly from malonate in E. coli by co-expressing a mutant malonyl-CoA reductase and a malonyl-CoA synthetase, creating the shortest known biosynthetic route from substrate to product. rsc.org

Table 1: Examples of Engineered Microbial Systems for 3-Hydroxypropenoate (3-HP) Production

Host OrganismPathwayKey Enzymes ExpressedSubstrate(s)Reported Titer
Escherichia coliCoupled Malonyl-CoA and Propionyl-CoA pathwaysAcetyl-CoA carboxylase (ACC), Malonyl-CoA reductase (MCR), Propionyl-CoA dehydrogenase (PACD)Glucose0.39 g/g glucose yield nih.gov
Escherichia coliMalonyl-CoA-mediated pathwayMalonyl-CoA reductase (MCR), Malonyl-CoA synthetase (MatB), Transhydrogenase (PntAB), NAD kinase (YfjB)Malonate1.20 ± 0.08 g/L rsc.org
Escherichia coliGlycerol pathwayAldehyde dehydrogenase (YdcW), overexpressed glycerol facilitator (GlpF)Crude Glycerol, Glucose, Acetic Acid67.62 g/L researchgate.net
Shimwellia blattaeGlycerol pathway1,3-propanediol (B51772) dehydrogenase (dhaT), Aldehyde dehydrogenase (aldD), Propionate-CoA transferase (pct), PHA synthase (phaC1)Crude Glycerol9.8% poly(3HP) of cell dry weight researchgate.net

Development of Advanced Catalytic Systems for 3-Hydroxypropenoate(1-) Transformations

Progress in the synthesis and transformation of 3-hydroxypropenoate and its derivatives is heavily reliant on the development of advanced catalytic systems, encompassing both biocatalysis and chemical catalysis.

Enzymatic Catalysis: Nature provides a diverse toolkit of enzymes that can be harnessed for 3-HP-related transformations. In several autotrophic microorganisms, 3-HP is a key intermediate in carbon fixation cycles. nih.govresearchgate.net The enzymes from these pathways are being studied and engineered for biotechnological applications. Key enzymes include:

3-Hydroxypropionyl-CoA Synthetase: This enzyme activates 3-hydroxypropionate (B73278) by ligating it to coenzyme A (CoA), a crucial first step in its conversion to other products like propionyl-CoA. asm.orgnih.gov

3-Hydroxypropionyl-CoA Dehydratase: A member of the enoyl-CoA hydratase family, this enzyme catalyzes the dehydration of 3-hydroxypropionyl-CoA to form acryloyl-CoA. nih.gov

Malonyl-CoA Reductase (MCR): This enzyme is central to the malonyl-CoA pathway, catalyzing the NADPH-dependent reduction of malonyl-CoA to produce 3-HP. nih.gov Kinetic analyses have shown that 3-HP formation is highly sensitive to the activity of this enzyme. nih.gov

Propionyl-CoA Synthase: This enzyme can catalyze the conversion of 3-HP to propionyl-CoA and has been engineered to enhance its activity. acs.org

The study of these natural catalytic systems not only provides enzymes for direct use but also offers insights for designing artificial and biomimetic catalysts. numberanalytics.com Researchers often create reconstituted in-vitro systems with these enzymes to analyze kinetics and understand how metabolic flux is controlled. nih.gov

Chemical Catalysis: Homogeneous and heterogeneous chemical catalysts are being developed for specific transformations, such as the production of 3-HP derivatives. A notable example is the carbonylative transformation of ethylene (B1197577) oxide (EO) to methyl 3-hydroxypropionate (3-HPM), a precursor for 1,3-propanediol. frontiersin.orgnih.gov

Homogeneous Catalysis: Systems using cobalt carbonyl (Co₂(CO)₈), often in combination with N-donor ligands like 3-hydroxypyridine, have shown high efficiency, achieving yields of 91.2% at mild temperatures (40°C). frontiersin.orgnih.gov The electronic properties of the ligand play a crucial role in coordinating with the cobalt center and influencing catalytic performance. frontiersin.org

Heterogeneous Catalysis: A major challenge with homogeneous catalysts is their separation and recycling. frontiersin.org To address this, research is focused on immobilizing catalysts on solid supports. For instance, cobalt particles have been immobilized on pre-treated carbon nanotubes (Co/CNT-C). frontiersin.orgnih.gov These heterogeneous catalysts show high selectivity towards 3-HPM and offer the advantage of easier separation and sustainable utilization. frontiersin.org

The development of switchable catalytic systems, which can be turned "on" or "off" by external stimuli like pH or temperature, represents another frontier, mimicking the regulatory control seen in natural enzymes. nih.gov

Table 2: Comparison of Catalytic Systems for 3-Hydroxypropenoate(1-) Related Transformations

Catalyst SystemTypeTransformationKey Features
3-Hydroxypropionyl-CoA SynthetaseEnzymatic3-hydroxypropionate + ATP + CoA → 3-hydroxypropionyl-CoA + AMP + PPiActivates 3-HP for further conversion; found in autotrophic archaea. asm.orgnih.gov
Co₂(CO)₈ / 3-hydroxypyridineHomogeneous ChemicalEthylene oxide + CO + Methanol → Methyl 3-hydroxypropionateHigh yield (91.2%) and selectivity at low temperature (40°C). frontiersin.orgnih.gov
Co/CNT-CHeterogeneous ChemicalEthylene oxide + CO + Methanol → Methyl 3-hydroxypropionateImmobilized catalyst for easy separation and recycling; high selectivity (92.5%). frontiersin.org
Malonyl-CoA Reductase (MCR)EnzymaticMalonyl-CoA + NADPH → 3-HydroxypropionateKey enzyme in the promising malonyl-CoA biosynthetic pathway. tandfonline.comnih.gov
Palladium / (R,R)-DACH-naphthyl Trost ligandHomogeneous ChemicalAsymmetric allylic alkylation of hydroxyacrylatesCreates chiral all-carbon quaternary centers in good to excellent yields. researchgate.net

Applications in Specialty Materials Science (e.g., as Monomers in Non-Biomedical Polymers)

The unique bifunctional structure of 3-hydroxypropenoate makes it a highly valuable monomer for synthesizing a variety of polymers with tunable properties. nih.govresearchgate.net Its derivatives, particularly hydroxy acrylates, are being explored for creating advanced, non-biomedical materials.

A primary application is the production of poly(3-hydroxypropionate) (P-3HP) , a biodegradable and biocompatible polyester (B1180765). nih.govasm.org Unlike some other polyhydroxyalkanoates (PHAs) such as poly(3-hydroxybutyrate) (P-3HB) which can be brittle, P-3HP exhibits high flexibility and a low melting temperature. researchgate.net These properties make it an excellent candidate for applications as a plasticizer to blend with other polymers to improve their characteristics. researchgate.net P-3HP can also be hydrolyzed to recover the 3-HP monomer, making it a potential building block for a circular chemical economy. researchgate.netasm.org

Research is also active in creating copolymers containing 3-HP to further tailor material properties. asm.org By copolymerizing 3-HP with other monomers like 3-hydroxybutyrate (B1226725) (3HB) or 4-hydroxybutyrate (4HB), materials with a wide range of mechanical properties can be synthesized. asm.org For example, the synthesis of poly(3HP-co-4HB) allows for controllable proportions of the 4HB monomer, resulting in varied material characteristics. asm.org

Beyond PHAs, derivatives like ethyl 2-chloro-3-hydroxyacrylate serve as monomers in the production of specialty polymers and copolymers used in coatings and adhesives. smolecule.com The presence of multiple reactive functional groups on the acrylate (B77674) backbone enhances reactivity and allows for the synthesis of complex polymer architectures. smolecule.com A recently developed, scalable methodology uses acrylic acid itself as a nucleophile to react with oxiranes, directly producing poly(β-hydroxy acrylates). researchgate.net This atom-economic approach yields polymers with a broad spectrum of properties—from soft elastomers to rigid plastics—that are thermally stable and transparent, highlighting the potential for these materials in a wide range of applications. researchgate.net

Advanced Theoretical and Computational Approaches for Mechanistic Understanding

Theoretical and computational chemistry are becoming indispensable tools for accelerating the discovery and optimization of pathways and catalysts related to 3-hydroxypropenoate. These approaches provide deep mechanistic insights that are often difficult to obtain through experiments alone.

One powerful application is the prediction of novel synthetic pathways . Researchers have developed system frameworks that use a retrosynthesis model combined with a prioritization scoring algorithm. kaist.ac.kr This method can deduce novel and promising biosynthetic routes from a target chemical, like 3-HP, by analyzing structural changes and reaction mechanisms from a vast database of known reactions. kaist.ac.kr The algorithm scores potential pathways based on factors like chemical similarity (using the Tanimoto coefficient), the group contribution method, pathway distance, and organism specificity, allowing researchers to identify the most promising candidates for experimental validation. kaist.ac.kr This in-silico design approach successfully identified experimentally verified pathways for 3-HP production within the top-ranked predictions, demonstrating its high reliability. kaist.ac.kr

Computational methods are also crucial for understanding reaction mechanisms and catalyst behavior . For example, in the cobalt-catalyzed carbonylation of ethylene oxide to methyl 3-hydroxypropionate, kinetic studies revealed reaction orders with respect to the reactants, providing clues about the rate-determining steps. frontiersin.org Density Functional Theory (DFT) calculations are used to rationalize the outcomes of complex reactions. In the biomimetic synthesis of meroterpenoids, which share biosynthetic precursors with some 3-HP pathways, DFT calculations were used to probe the product distribution of polycyclization reactions, showing that the observed products resulted from thermodynamic equilibration. nih.gov Such computational insights help chemists to design more selective and efficient catalysts and reaction conditions. numberanalytics.com These theoretical models can also predict the properties of potential monomers and polymers, guiding the synthesis of materials with desired characteristics. chemscene.com

Interdisciplinary Research with Non-Clinical Biological Systems and Biomimetic Synthesis

The study of 3-hydroxypropenoate is increasingly benefiting from interdisciplinary approaches that bridge chemistry, biology, and engineering. Research into non-clinical biological systems and the application of biomimetic principles are proving particularly fruitful.

Non-Clinical Biological Systems: A variety of microorganisms, particularly from the domain Archaea, utilize unique carbon fixation pathways where 3-HP is a central intermediate. nih.gov The 3-hydroxypropionate/4-hydroxybutyrate (HP/HB) cycle , found in thermoacidophilic Crenarchaeota like Metallosphaera sedula, and the 3-hydroxypropionate bicycle , found in phototrophic Chloroflexi, are prime examples. nih.govasm.orgpnas.orgresearchgate.net Studying these natural systems provides fundamental knowledge about the enzymes and metabolic logic involved in 3-HP metabolism. nih.govpnas.org For instance, detailed biochemical and phylogenetic analysis revealed that the HP/HB cycle evolved independently in different archaeal lineages, recruiting different enzymes to catalyze the same reactions in response to different ecological niches and energy constraints. nih.govasm.org This convergent evolution highlights the robustness of this metabolic strategy and provides a rich source of diverse enzymes for synthetic biology applications. asm.org

Biomimetic Synthesis: Biomimetic synthesis is an approach that draws inspiration from nature's strategies to create complex molecules. numberanalytics.com By mimicking the reaction cascades and enzymatic mechanisms found in biosynthetic pathways, chemists can develop highly efficient and selective synthetic routes. numberanalytics.comengineering.org.cn In the context of 3-HP and related structures, this involves designing reactions that emulate key biological steps. For example, the biomimetic synthesis of rhytidenone A was achieved in a single step via a Michael reaction/aldol (B89426)/lactonization cascade, mimicking the proposed biosynthetic pathway from a precursor. nih.gov Similarly, the synthesis of meroterpenoids has been achieved through a dearomatization-driven polycyclization that mimics the action of terpene cyclase enzymes. nih.gov

The use of 3-hydroxyacrylate derivatives as nucleophiles in palladium-catalyzed asymmetric allylic alkylation is another example of applying advanced synthetic methods to create complex, chiral molecules that are otherwise difficult to access. researchgate.net This interdisciplinary fusion of understanding natural biological pathways and applying principles of advanced organic synthesis is a powerful strategy for innovation. engineering.org.cn It not only enables the efficient production of target molecules but also facilitates the creation of novel compounds and materials. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.